N-Benzyl-4-chlorobenzenesulfonamide
Description
Properties
IUPAC Name |
N-benzyl-4-chlorobenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO2S/c14-12-6-8-13(9-7-12)18(16,17)15-10-11-4-2-1-3-5-11/h1-9,15H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXXKPARUVDRHGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNS(=O)(=O)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70323571 | |
| Record name | N-Benzyl-4-chlorobenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70323571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10504-90-2 | |
| Record name | NSC404329 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404329 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-Benzyl-4-chlorobenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70323571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of N-Benzyl-4-chlorobenzenesulfonamide via Nucleophilic Substitution
Abstract
This technical guide provides a comprehensive overview of the synthesis of N-Benzyl-4-chlorobenzenesulfonamide, a molecule of interest in medicinal chemistry and organic synthesis. The core of this synthesis is a nucleophilic substitution reaction, a fundamental transformation in organic chemistry. This document delves into the mechanistic underpinnings of the reaction, offers a detailed, field-proven experimental protocol, and discusses the critical parameters that influence the reaction's success. It is intended for researchers, scientists, and professionals in drug development who require a robust and well-validated methodology for the preparation of this and related sulfonamide compounds.
Introduction: The Significance of the Sulfonamide Moiety
The sulfonamide functional group (-SO₂NH-) is a cornerstone in the development of therapeutic agents, most famously embodied in the sulfa drugs, which were among the first classes of antibiotics.[1][2] Beyond their antimicrobial properties, sulfonamides are integral to a wide range of biologically active compounds, including diuretics, anticonvulsants, and anti-inflammatory agents. The N-benzylbenzenesulfonamide scaffold, in particular, is found in compounds exhibiting potential as γ-secretase inhibitors for the treatment of Alzheimer's disease and as nonsteroidal glucocorticoid receptor modulators.[3][4]
The synthesis of N-substituted sulfonamides is, therefore, a critical process in pharmaceutical research and development. The method described herein focuses on the N-alkylation of 4-chlorobenzenesulfonamide with benzyl chloride, a classic example of nucleophilic substitution.
Mechanistic Discussion: The Nuances of Nucleophilic Substitution at the Sulfonamide Nitrogen
The formation of this compound is achieved through a two-step process: first, the synthesis of the starting sulfonamide, and second, its N-alkylation.
Step 1: Synthesis of 4-chlorobenzenesulfonamide
The precursor, 4-chlorobenzenesulfonamide, is readily synthesized from 4-chlorobenzenesulfonyl chloride via a nucleophilic attack by ammonia.[5] This is a standard and efficient method for preparing primary sulfonamides.
Step 2: N-Alkylation via Nucleophilic Substitution
The core of the synthesis is the N-alkylation of 4-chlorobenzenesulfonamide with benzyl chloride. This reaction proceeds via a nucleophilic substitution mechanism. The first step is the deprotonation of the sulfonamide nitrogen by a suitable base to form a sulfonamide anion. This anion then acts as a nucleophile, attacking the electrophilic benzylic carbon of benzyl chloride and displacing the chloride leaving group.
The precise mechanism of the nucleophilic attack, whether it follows a concerted (SN2) or a stepwise (SN1) pathway, can be influenced by several factors, including the stability of the carbocation that could be formed from the alkylating agent. Given that benzyl chloride can form a resonance-stabilized benzyl carbocation, an SN1-like mechanism is plausible, especially with a weakly nucleophilic sulfonamide anion.[3] However, the reaction is often conducted in a polar aprotic solvent like DMF, which favors the SN2 pathway. For the purposes of this guide, we will represent it as a classic nucleophilic substitution, acknowledging the potential for a continuum between SN1 and SN2 character.
The choice of base is critical. A strong, non-nucleophilic base is required to efficiently deprotonate the sulfonamide without competing in the subsequent alkylation step. Sodium hydride (NaH) is an excellent choice for this purpose, as it irreversibly deprotonates the sulfonamide to generate the nucleophilic anion and hydrogen gas, which evolves from the reaction mixture.[2] The use of a polar aprotic solvent like N,N-dimethylformamide (DMF) is advantageous as it effectively solvates the sodium cation, leaving the sulfonamide anion more available for reaction.[2]
Caption: Generalized reaction mechanism for the N-alkylation of 4-chlorobenzenesulfonamide.
Experimental Protocol: A Validated Step-by-Step Guide
This protocol is a synthesis of established methods and provides a reliable pathway to this compound.[2][3][6]
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | CAS Number | Hazard Class |
| 4-Chlorobenzenesulfonamide | 191.64 | 98-64-6 | Skin/Eye Irritant |
| Sodium Hydride (60% dispersion in oil) | 24.00 (NaH) | 7646-69-7 | Water-reactive, Flammable Solid |
| N,N-Dimethylformamide (DMF), anhydrous | 73.09 | 68-12-2 | Reproductive Toxin, Irritant |
| Benzyl Chloride | 126.58 | 100-44-7 | Lachrymator, Carcinogen |
| Dichloromethane (DCM) | 84.93 | 75-09-2 | Suspected Carcinogen |
| 1 M Hydrochloric Acid (HCl) | - | 7647-01-0 | Corrosive |
| Saturated Sodium Bicarbonate (NaHCO₃) | - | 144-55-8 | - |
| Brine (Saturated NaCl solution) | - | - | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | 7487-88-9 | - |
| Ethyl Acetate | 88.11 | 141-78-6 | Flammable Liquid, Irritant |
| n-Hexane | 86.18 | 110-54-3 | Flammable Liquid, Neurotoxin |
Safety Precautions
-
Sodium Hydride: NaH is a highly reactive and flammable solid that reacts violently with water to produce hydrogen gas, which can ignite spontaneously.[7][8] It should be handled under an inert atmosphere (e.g., nitrogen or argon). Personal protective equipment (PPE), including safety goggles, a lab coat, and nitrile or neoprene gloves, is mandatory.[7]
-
N,N-Dimethylformamide (DMF): DMF is a reproductive toxin and an irritant.[9] It should be handled in a well-ventilated fume hood.
-
Benzyl Chloride: Benzyl chloride is a lachrymator and a carcinogen. All manipulations should be performed in a fume hood.
-
General: A risk assessment should be conducted before starting the experiment. An appropriate fire extinguisher (Class D for reactive metals) and a chemical spill kit should be readily accessible.
Reaction Workflow
Caption: Step-by-step experimental workflow for the synthesis of this compound.
Detailed Procedure
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a dropping funnel, add 4-chlorobenzenesulfonamide (e.g., 1.0 eq, 0.01 mol, 1.92 g).
-
Solvent Addition: Add anhydrous DMF (e.g., 10 mL) to the flask via a syringe under a positive pressure of nitrogen. Stir the mixture until the sulfonamide is fully dissolved.
-
Deprotonation: Cool the solution to 0 °C using an ice-water bath. Carefully add sodium hydride (60% dispersion in mineral oil, e.g., 1.1 eq, 0.011 mol, 0.44 g) portion-wise to the stirred solution. Caution: Hydrogen gas evolution will occur. Allow the mixture to stir at 0 °C for 30 minutes.
-
Alkylation: Add benzyl chloride (e.g., 1.05 eq, 0.0105 mol, 1.22 mL) dropwise to the reaction mixture at 0 °C.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 3-4 hours.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/n-hexane).[2] The reaction is complete when the starting sulfonamide spot is no longer visible.
-
Work-up: Upon completion, carefully quench the reaction by slowly pouring the mixture into ice-cold distilled water (e.g., 50 mL). Transfer the mixture to a separatory funnel and extract the product with dichloromethane (DCM) (3 x 20 mL).
-
Washing: Combine the organic layers and wash sequentially with 1 M HCl (20 mL), saturated NaHCO₃ solution (20 mL), and brine (20 mL). The acidic wash removes any unreacted base, and the basic wash removes any unreacted starting material.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol or an ethyl acetate/n-hexane mixture, to yield the pure this compound as a solid.[3]
-
Characterization: The identity and purity of the final product should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry. The melting point should also be determined and compared to the literature value.
Data Presentation and Expected Results
| Parameter | Value | Rationale/Comment |
| Molar Ratio (Sulfonamide:NaH:Benzyl Chloride) | 1 : 1.1 : 1.05 | A slight excess of base ensures complete deprotonation. A slight excess of the alkylating agent can be used, but a 1:1 ratio is often sufficient. |
| Solvent | Anhydrous DMF | A polar aprotic solvent that facilitates the SN2 reaction. |
| Temperature | 0 °C to Room Temp. | Initial cooling controls the exothermic deprotonation. The reaction then proceeds efficiently at room temperature. |
| Reaction Time | 3-4 hours | Typically sufficient for completion, but should be monitored by TLC. |
| Expected Yield | 80-90% | High yields are expected with this robust protocol. |
Troubleshooting and Field-Proven Insights
-
Low Yield:
-
Cause: Incomplete deprotonation due to wet reagents or solvent.
-
Solution: Ensure all glassware is flame-dried, and use anhydrous solvents. The sodium hydride should be of good quality.
-
Cause: Incomplete reaction.
-
Solution: Increase reaction time or gently heat the reaction mixture (e.g., to 40-50 °C), but be aware of the potential for side reactions and the hazards of heating NaH in DMF.[10][11]
-
-
Presence of Starting Material in Product:
-
Cause: Insufficient base or alkylating agent.
-
Solution: Ensure accurate measurement of reagents. The work-up with a basic wash can help remove unreacted 4-chlorobenzenesulfonamide.
-
-
Oily Product that Fails to Crystallize:
-
Cause: Impurities, such as residual mineral oil from the NaH dispersion or byproducts from the reaction.
-
Solution: Thoroughly wash the crude product during work-up. Purification by column chromatography may be necessary if recrystallization fails.
-
Conclusion
The synthesis of this compound via nucleophilic substitution is a reliable and high-yielding process that is fundamental to the construction of more complex, biologically active molecules. By understanding the underlying reaction mechanism and carefully controlling the experimental parameters, particularly the exclusion of moisture and the choice of an appropriate base and solvent, researchers can consistently obtain the desired product in high purity. The protocol detailed in this guide provides a validated and safe procedure for laboratory-scale synthesis, serving as a valuable tool for professionals in the fields of organic synthesis and drug discovery.
References
-
Laboratory-Specific Standard Operating Procedures for the safe use of N,N-Dimethylformamide (DMF). Available at: [Link]
- Alsughayer, A. et al. (2011). Synthesis and biological evaluation of some novel sulfonamides. Der Pharma Chemica, 3(6), 463-471.
- Javed, S. A., et al. (2014).
- Reed-Berendt, B. G., & Morrill, L. C. (2019). An efficient manganese-catalyzed N-alkylation of sulfonamides with benzylic and simple primary aliphatic alcohols as alkylating agents. The Journal of Organic Chemistry, 84(6), 3715–3724.
- Hamid, M. H. S. A., et al. (2009). Ruthenium-Catalyzed N-Alkylation of Amines and Sulfonamides Using Borrowing Hydrogen Methodology. Journal of the American Chemical Society, 131(5), 1766–1774.
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University of California Center for Laboratory Safety. (2012). Sodium Hydride - Standard Operating Procedure. Available at: [Link]
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Stenfors, B. A., & Ngassa, F. N. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry, 11(3), 245-249. Available at: [Link]
- Anderson, K. W., & Tundel, R. E. (2016). Alkylation of Sulfonamides with Trichloroacetimidates Under Thermal Conditions. Tetrahedron Letters, 57(38), 4351-4354.
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PubChem. (n.d.). 4-Chlorobenzenesulfonamide. National Center for Biotechnology Information. Retrieved from [Link]
- Kas'yan, L. I., et al. (2016). N-Alkylation of sulfonamides by alkyl halides in the presence of electrophilic catalysts and transformations of alkylated compounds. Journal of Chemistry and Technologies, 24(1), 10-17.
- DeWall, G. (2019). Explosion Hazards of Sodium Hydride in Dimethyl Sulfoxide, N,N-Dimethylformamide, and N,N-Dimethylacetamide. Organic Process Research & Development, 23(9), 2053-2060.
- Kartha, K. P. R., & Field, R. A. (2009). Complications from Dual Roles of Sodium Hydride as a Base and as a Reducing Agent. Tetrahedron Letters, 50(52), 7306-7308.
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Stenfors, B. A., & Ngassa, F. N. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. ResearchGate. Available at: [Link]
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Alkali Metals Limited. (n.d.). MSDS for SODIUM HYDRIDE. Available at: [Link]
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PrepChem. (n.d.). Synthesis of 4-chlorobenzenesulfonyl chloride. Retrieved from [Link]
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European Journal of Chemistry. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. Retrieved from [Link]
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ResearchGate. (n.d.). Fe(II)-catalyzed N-alkylation of sulfonamides with benzylic alcohols. Retrieved from [Link]
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PubChem. (n.d.). 4-Chlorobenzenesulfonamide. National Center for Biotechnology Information. Retrieved from [Link]
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Chiba, S., et al. (n.d.). Controlled reduction of nitriles by sodium hydride and zinc chloride. Nanyang Technological University. Retrieved from [Link]
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ResearchGate. (n.d.). Lewis base catalyzed N-selective allylation of sufenamides with Morita–Baylis–Hillman carbonates. Retrieved from [Link]
- Kruger, H. G., et al. (2018). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 14, 2758-2767.
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Acknowledging the Void: Charting a Course to Unravel the Cellular Mechanism of N-Benzyl-4-chlorobenzenesulfonamide
A Technical Guide for Drug Discovery Scientists
Disclaimer: The specific cellular mechanism of action for N-Benzyl-4-chlorobenzenesulfonamide is not extensively documented in publicly available scientific literature. This guide, therefore, adopts a proactive, strategic approach. Instead of detailing a known mechanism, it provides a comprehensive, technically-grounded framework for researchers to elucidate the mechanism from first principles. This document serves as a roadmap for investigation, leveraging established methodologies and expert insights to navigate the complexities of target identification and pathway analysis for a novel chemical entity.
| Foundational Analysis: Hypothesis Generation from Structural Precedent
This compound belongs to the sulfonamide class of compounds, a well-established pharmacophore known for a wide array of biological activities.[1] The core structure, characterized by a sulfamoyl group (-S(=O)₂-N-), is a key feature in drugs with antibacterial, anticancer, anti-inflammatory, and diuretic properties.[1]
Structural Dissection & Mechanistic Postulates:
-
Sulfonamide Core: The classical mechanism for sulfonamide antibiotics involves the competitive inhibition of dihydropteroate synthase (DHPS), an enzyme critical for folic acid synthesis in bacteria.[2][3][4][5] This leads to a bacteriostatic effect by halting DNA replication and cell division.[2][4] While this is a primary hypothesis for antimicrobial activity, eukaryotic cells utilize dietary folate, making this pathway less likely as a direct target for cytotoxicity in human cells.
-
Aromatic Rings (Benzyl and 4-chlorophenyl): These lipophilic moieties significantly influence the molecule's ability to cross cellular membranes and its potential to interact with hydrophobic pockets within protein targets. The N-benzyl group is found in a variety of biologically active compounds, including inhibitors of enzymes like enoyl-acyl carrier protein reductase (InhA) and histone deacetylases (HDACs).[6][7]
-
Chlorine Substituent: The electron-withdrawing nature of the chlorine atom on the phenyl ring can modulate the electronic properties of the sulfonamide group, potentially influencing binding affinity and reactivity.[8]
Based on this structural analysis, we can formulate several primary hypotheses for the mechanism of action in human cells:
-
Hypothesis A (Anticancer Activity): The compound may exhibit cytotoxic effects on cancer cells.[8][9] Analogs of this compound have demonstrated antiproliferative activity against various cancer cell lines, including breast and colon cancer.[8] The potential targets could include enzymes involved in cell metabolism, signaling pathways, or protein-protein interactions crucial for tumor growth.[10][11] For instance, some sulfonamides are known to inhibit carbonic anhydrases, which are often overexpressed in tumors, or interfere with signaling pathways like Wnt/β-catenin.[12]
-
Hypothesis B (Enzyme Inhibition): The compound may act as an inhibitor of specific enzymes beyond DHPS. Studies on similar sulfonamide derivatives have shown inhibitory activity against enzymes such as lipoxygenase, chymotrypsin, and α-glucosidase.[13][14]
-
Hypothesis C (Modulation of Signaling Pathways): The compound could interfere with cellular signaling cascades. For example, benzenesulfonamide derivatives have been developed as antagonists for the CXCR4 chemokine receptor, which is implicated in cancer metastasis.[15]
| A Phased Experimental Approach to Mechanism Deconvolution
This section outlines a logical, multi-phase workflow designed to systematically investigate the cellular mechanism of action of this compound.
Caption: A four-phase workflow for elucidating the mechanism of action.
| Phase 1: Initial Phenotypic Screening & Bioactivity Assessment
Objective: To determine if this compound elicits a biological response in a relevant cellular context and to quantify its potency.
Rationale: Before committing resources to extensive target identification, it is crucial to confirm that the compound is biologically active. A panel of cell lines, including cancerous and non-cancerous lines, provides a broad view of potential cytotoxicity and selectivity.
Key Experiment: Cell Viability Assays (e.g., MTT or ATP-based Luminescence)
Protocol: ATP-Based Cell Viability Assay (e.g., CellTiter-Glo®)
-
Cell Seeding: Plate cells (e.g., PC3 prostate cancer, NB4 leukemia, and a non-cancerous fibroblast line) in a 96-well, opaque-walled plate at a pre-determined optimal density and allow them to adhere overnight.[16]
-
Compound Preparation: Prepare a 2X serial dilution of this compound in appropriate cell culture medium. A typical starting concentration would be 100 µM. Include a vehicle control (e.g., DMSO) and a positive control for cell death (e.g., staurosporine).
-
Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells.
-
Incubation: Incubate the plate for a relevant time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.
-
Lysis & Luminescence Reading: Equilibrate the plate and the assay reagent to room temperature. Add 100 µL of the lytic reagent to each well.
-
Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control (100% viability) and calculate the half-maximal inhibitory concentration (IC₅₀) using a non-linear regression curve fit (log(inhibitor) vs. response).
Data Presentation:
| Cell Line | Type | IC₅₀ (µM) after 48h |
| PC3 | Prostate Cancer | Hypothetical Value |
| NB4 | Leukemia | Hypothetical Value |
| HDF | Normal Fibroblast | Hypothetical Value |
| MCF-7 | Breast Cancer | Hypothetical Value |
| HCT-116 | Colon Cancer | Hypothetical Value |
Table 1: Hypothetical IC₅₀ values for this compound across a panel of human cell lines. A lower IC₅₀ value against cancer lines compared to normal fibroblasts would suggest cancer-selective cytotoxicity.
| Phase 2: Unbiased Target Identification
Objective: To identify the direct molecular binding partner(s) of this compound within the cell.
Rationale: An unbiased approach is critical to discover novel targets without preconceived notions. Employing orthogonal methods (e.g., one based on thermal stability, another on affinity) provides higher confidence in the identified hits.
Key Experiment: Thermal Proteome Profiling (TPP)
Principle: TPP leverages the principle that a protein's thermal stability changes upon ligand binding. By heating cell lysate treated with the compound to various temperatures and quantifying the remaining soluble protein using mass spectrometry, stabilized (or destabilized) proteins can be identified as potential targets.
Protocol: Thermal Proteome Profiling (TPP) Workflow
-
Cell Culture and Treatment: Culture the most sensitive cell line identified in Phase 1. Treat one batch of cells with the compound (at ~10-30x IC₅₀) and another with the vehicle control for a short duration (e.g., 1-2 hours).
-
Harvest and Lysis: Harvest the cells and lyse them using a gentle, non-denaturing method (e.g., freeze-thaw cycles).
-
Temperature Gradient: Aliquot the lysates from both treated and control groups. Heat the aliquots across a defined temperature gradient (e.g., 10 points from 37°C to 67°C) for 3 minutes, followed by immediate cooling.
-
Separation of Aggregates: Centrifuge the samples at high speed to pellet the heat-denatured, aggregated proteins.
-
Protein Preparation for MS: Collect the supernatant (containing the soluble proteins). Reduce, alkylate, and digest the proteins into peptides (e.g., with trypsin).
-
LC-MS/MS Analysis: Analyze the peptide samples using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the proteins in each sample.
-
Data Analysis: For each protein, generate a "melting curve" by plotting the relative amount of soluble protein against temperature. A shift in the melting curve between the drug-treated and control samples indicates a direct interaction.
| Phase 3: Rigorous Target Validation
Objective: To confirm the interaction between the compound and the putative target(s) identified in Phase 2 and to establish a causal link between target engagement and the cellular phenotype.
Key Experiment: Cellular Thermal Shift Assay (CETSA)
Principle: CETSA is a targeted validation method based on the same principle as TPP but analyzed via Western Blot, making it a lower-throughput but highly specific validation tool.
Protocol: Western Blot-based CETSA
-
Treatment: Treat intact cells with the compound or vehicle.
-
Heating: Heat the cell suspensions at a range of temperatures, centered around the temperature that showed the maximal shift in the TPP experiment.
-
Lysis & Separation: Lyse the cells and separate the soluble fraction from the aggregated fraction by centrifugation.
-
Western Blotting: Analyze the soluble fractions by SDS-PAGE and Western Blot using an antibody specific to the putative target protein.
-
Analysis: A greater amount of the target protein remaining in the soluble fraction at higher temperatures in the drug-treated sample compared to the control confirms target engagement in a cellular context.
Genetic Validation: Using siRNA or CRISPR/Cas9 to knock down or knock out the gene encoding the putative target protein should recapitulate the phenotype observed with compound treatment (e.g., decreased cell viability). Conversely, overexpression of the target may confer resistance.
| Phase 4: Delineating the Downstream Pathway
Objective: To understand how the validated target interaction translates into the observed cellular phenotype by mapping the affected signaling pathways.
Key Experiment: Phospho-proteomics and Western Blot Analysis
Rationale: If the validated target is a kinase, phosphatase, or part of a signaling complex, its inhibition or activation will alter the phosphorylation status of downstream substrates.
Caption: Hypothetical signaling pathway inhibited by the compound.
Protocol: Western Blot for Key Signaling Nodes
-
Cell Treatment: Treat cells with this compound at its IC₅₀ concentration for various time points (e.g., 0, 15 min, 1h, 6h, 24h).
-
Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Probe the membranes with primary antibodies against the phosphorylated and total forms of key signaling proteins (e.g., p-AKT/AKT, p-ERK/ERK, p-STAT3/STAT3) and the target itself.
-
Detection and Analysis: Use a chemiluminescent substrate and an imaging system to detect the signals. Quantify band intensities and express the level of phosphorylation as a ratio of the phosphorylated to the total protein.
| Conclusion and Future Directions
This guide presents a systematic and robust strategy for elucidating the mechanism of action of this compound. By progressing through the phases of phenotypic screening, unbiased target identification, rigorous validation, and pathway analysis, researchers can build a comprehensive and evidence-based model of how this compound functions at a molecular and cellular level. The insights gained from this workflow will be invaluable for optimizing the compound's structure, predicting its therapeutic potential, and identifying patient populations that may benefit from its activity.
References
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Aziz-ur-Rehman, et al. (2014). Synthesis, spectral analysis and biological evaluation of N- alkyl/aralkyl/aryl-4-chlorobenzenesulfonamide derivatives. Pak. J. Chem., 4(S1). Available at: [Link].
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Gowda, B. T., et al. (2010). N-Benzoyl-4-chlorobenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 66(7), o1766. Available at: [Link].
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Fonseca, J. E., et al. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry, 11(3), 245-249. Available at: [Link].
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 66824, 4-Chlorobenzenesulfonamide. Available at: [Link].
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Aziz-ur-Rehman, et al. (2014). Synthesis and Biological Screening of N-(Dimethylphenyl Substituted)-N-Ethyl/Benzyl- 4-Chlorobenzenesulfonamide Derivatives. Pakistan Journal of Chemistry. Available at: [Link].
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Aziz-ur-Rehman, et al. (2014). Synthesis, spectral analysis and biological evaluation of N-alkyl/aralkyl/aryl-4-chlorobenzenesulfonamide derivatives. ResearchGate. Available at: [Link].
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Guardia, A., et al. (2016). N-Benzyl-4-((heteroaryl)methyl)benzamides: A New Class of Direct NADH-Dependent 2-trans Enoyl-Acyl Carrier Protein Reductase (InhA) Inhibitors With Antitubercular Activity. ChemMedChem, 11(7), 724-736. Available at: [Link].
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Hopkins, M. D., et al. (2023). Selected examples of N‐benzyl sulfonamides with selective activity toward a pancreatic cancer cell line (BxPC3) when in the presence of metabolic inhibitor 2‐DG. ResearchGate. Available at: [Link].
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Zessel, I., et al. (2014). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Environmental Science and Pollution Research, 21(15), 9113-9130. Available at: [Link].
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Martínez-Alonso, E., et al. (2020). Cytotoxic Effects of Water-Soluble N-Heterocyclic Carbene Platinum(II) Complexes on Prostatic Tumor PC3 and Leukemia NB4 Human Cells. International Journal of Molecular Sciences, 21(21), 8206. Available at: [Link].
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Ialongo, D., et al. (2024). Development of N-(4-(1H-Imidazol-1-yl)phenyl)-4-chlorobenzenesulfonamide, a Novel Potent Inhibitor of β-Catenin with Enhanced Antitumor Activity and Metabolic Stability. Journal of Medicinal Chemistry. Available at: [Link].
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Hopkins, M. D., et al. (2023). Expansion of a Synthesized Library of N-Benzyl Sulfonamides Derived from an Indole Core to Target Pancreatic Cancer. Chemistry & Biodiversity, 20(10), e202300940. Available at: [Link].
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Aziz-ur-Rehman, et al. (2020). Enzyme Inhibition and In Silico Studies of New Synthetic N-Substituted-(4-Bromophenyl). Juniper Publishers. Available at: [Link].
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Wang, T., et al. (2023). Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease. Bioorganic & Medicinal Chemistry, 80, 117178. Available at: [Link].
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Methodological & Application
Application Notes & Protocols: Antimicrobial and Antifungal Screening of N-Benzyl-4-chlorobenzenesulfonamide
Introduction and Scientific Rationale
The increasing prevalence of drug-resistant pathogens necessitates the continuous exploration of novel antimicrobial agents. Sulfonamides, a class of synthetic antimicrobial agents, have been a cornerstone of chemotherapy for decades.[1][2] Their primary mechanism of action involves the competitive inhibition of dihydropteroate synthase (DHPS), an essential enzyme in the microbial folic acid synthesis pathway.[2][3] By acting as a structural analog of para-aminobenzoic acid (PABA), sulfonamides disrupt the production of dihydrofolic acid, a precursor for DNA and protein synthesis, leading to a bacteriostatic effect that halts microbial growth and replication.[1][4]
N-Benzyl-4-chlorobenzenesulfonamide is a derivative of this important class. The incorporation of a benzyl group and a chloro-substituent on the benzenesulfonamide core presents a molecule with modified lipophilicity and electronic properties, which may enhance its biological activity and spectrum. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals to rigorously evaluate the antimicrobial and antifungal potential of this compound.
The protocols described herein are grounded in the performance standards established by the Clinical and Laboratory Standards Institute (CLSI), ensuring that the generated data is reproducible, reliable, and comparable across different laboratories.[5][6][7] We will detail the methodologies for determining key quantitative metrics: Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and Minimum Fungicidal Concentration (MFC).
Conceptual Framework: Mechanism of Action
Understanding the theoretical basis of action is critical for interpreting experimental results. Sulfonamides exploit a metabolic pathway present in many bacteria and fungi but absent in humans, who acquire folate from their diet. This selective toxicity is the foundation of their therapeutic value.[2][3]
Caption: Sulfonamide competitive inhibition of the folic acid pathway.
Master Protocol: Preparation of Test Compound
Scientific rigor begins with accurate preparation of the test article. This step is critical as errors in concentration will invalidate all subsequent results.
3.1. Materials:
-
This compound (powder form)
-
Dimethyl sulfoxide (DMSO, sterile, cell culture grade)
-
Sterile, pyrogen-free microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
3.2. Protocol:
-
Stock Solution Preparation (e.g., 10 mg/mL): Accurately weigh 10 mg of this compound.
-
Transfer the powder to a sterile microcentrifuge tube.
-
Add 1 mL of pure DMSO to dissolve the compound.
-
Causality Note: DMSO is a common solvent for non-polar organic compounds. However, its concentration in the final assay wells must be controlled (typically ≤1%) as it can exhibit toxicity to microbial cells at higher concentrations.
-
-
Vortex thoroughly until the compound is completely dissolved. This is your high-concentration primary stock.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Antimicrobial Susceptibility Testing
This section outlines the workflow for determining the antibacterial efficacy of the test compound. The process logically flows from determining the minimum inhibitory concentration to establishing whether the effect is bactericidal.
Caption: Workflow for MIC and MBC Determination.
Protocol: Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This quantitative method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The protocol is adapted from CLSI document M07.[8]
4.1.1. Materials & Reagents:
-
Sterile 96-well flat-bottom microtiter plates
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
0.5 McFarland turbidity standard
-
Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS)
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
Spectrophotometer or densitometer
4.1.2. Step-by-Step Methodology:
-
Plate Preparation: Add 100 µL of CAMHB to wells 1 through 11 of a 96-well plate. Well 12 will serve as the sterility control.
-
Compound Dilution: Add 100 µL of a working solution of the test compound (prepared from the master stock) to well 1. This creates a 1:2 dilution.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.
-
Self-Validation: This creates a concentration gradient. Well 10 contains the lowest concentration of the compound, and well 11 serves as the growth control (no compound).
-
-
Inoculum Preparation: From a fresh culture plate (18-24 hours old), select 3-5 isolated colonies. Suspend them in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This standardization is crucial for reproducibility.[9][10]
-
Dilute this standardized suspension 1:150 in CAMHB to achieve a final target inoculum concentration of approximately 5 x 10⁵ CFU/mL.
-
Inoculation: Add 100 µL of the final diluted inoculum to wells 1 through 11. Do not add inoculum to well 12 (sterility control). The final volume in each test well is 200 µL.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours under ambient atmospheric conditions.
-
Reading the MIC: The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the first clear well). The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear.
Protocol: Minimum Bactericidal Concentration (MBC)
The MBC test is a follow-up to the MIC assay to determine if the compound is bacteriostatic or bactericidal.[11] A bactericidal agent is defined as one that causes a ≥99.9% reduction in the initial inoculum.[12]
4.2.1. Materials:
-
Mueller-Hinton Agar (MHA) plates
-
Calibrated micropipette and sterile tips
4.2.2. Step-by-Step Methodology:
-
Subculturing: Following the MIC reading, select the wells corresponding to the MIC, 2x MIC, and 4x MIC.
-
Mix the contents of each selected well thoroughly.
-
Aseptically transfer a 100 µL aliquot from each of these wells and from the growth control well onto separate, clearly labeled MHA plates.
-
Spread the aliquot evenly across the entire surface of the agar.
-
Incubation: Incubate the MHA plates at 37°C for 18-24 hours.
-
Reading the MBC: After incubation, count the number of colonies (CFUs) on each plate. The MBC is the lowest concentration that results in a ≥99.9% reduction in CFUs compared to the colony count from the initial inoculum.
Antifungal Susceptibility Testing
The evaluation of antifungal properties requires distinct methodologies, primarily due to the different growth requirements and cellular structures of fungi.
Caption: Workflow for Antifungal MIC and MFC Determination.
Protocol: Minimum Inhibitory Concentration (MIC) for Yeasts
This protocol is based on CLSI document M27 for yeast susceptibility testing.
5.1.1. Materials & Reagents:
-
Sterile 96-well flat-bottom microtiter plates
-
RPMI-1640 medium (with L-glutamine, without bicarbonate, buffered with MOPS)
-
Yeast strains (e.g., Candida albicans ATCC 90028)
-
Positive control antifungal (e.g., Fluconazole)
-
Spectrophotometer
5.1.2. Step-by-Step Methodology:
-
Plate and Compound Dilution: Follow the same serial dilution procedure as described in the antibacterial MIC protocol (Section 4.1.2), but use RPMI-1640 medium instead of CAMHB.
-
Inoculum Preparation: Prepare a yeast suspension in sterile saline from a 24-hour culture grown on Sabouraud Dextrose Agar (SDA).
-
Adjust the suspension to a 0.5 McFarland standard.
-
Dilute this suspension 1:1000 in RPMI-1640 to achieve a final inoculum concentration of 0.5–2.5 x 10³ CFU/mL.
-
Inoculation: Add 100 µL of the final yeast inoculum to wells 1 through 11.
-
Incubation: Cover the plate and incubate at 35°C for 24-48 hours.
-
Reading the MIC: The MIC is determined as the lowest compound concentration that causes a significant reduction (typically ≥50%) in turbidity compared to the growth control well.
Protocol: Minimum Fungicidal Concentration (MFC)
The MFC is determined to assess whether the compound has a fungistatic or fungicidal effect against the tested yeast strains.[13][14]
5.2.1. Materials:
-
Sabouraud Dextrose Agar (SDA) plates
-
Calibrated micropipette and sterile tips
5.2.2. Step-by-Step Methodology:
-
Subculturing: Following the antifungal MIC reading, take 100 µL aliquots from the growth control well and all wells showing growth inhibition (MIC, 2x MIC, etc.).
-
Plating: Spread each aliquot onto a separate SDA plate.
-
Incubation: Incubate the plates at 35°C for 24-48 hours, or until sufficient growth is seen in the control.
-
Reading the MFC: The MFC is the lowest concentration of the compound that results in no growth or a ≥99.9% reduction in CFUs compared to the initial inoculum count.[15][16]
Data Presentation and Interpretation
Results should be tabulated for clear comparison. The ratio of MBC to MIC provides critical insight into the compound's mode of action.
Table 1: Example Antimicrobial and Antifungal Activity Data for this compound
| Test Organism | Strain | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation | MFC (µg/mL) |
| Staphylococcus aureus | ATCC 29213 | 16 | 32 | 2 | Bactericidal | N/A |
| Escherichia coli | ATCC 25922 | 64 | 512 | 8 | Bacteriostatic | N/A |
| Pseudomonas aeruginosa | ATCC 27853 | >128 | >128 | - | Resistant | N/A |
| Candida albicans | ATCC 90028 | 32 | N/A | N/A | - | 64 |
| Aspergillus niger | ATCC 16404 | 64 | N/A | N/A | - | >128 |
Interpretation Guidelines:
-
MBC/MIC Ratio: A ratio of ≤ 4 is generally considered indicative of bactericidal activity. A ratio of > 4 suggests the compound is bacteriostatic.[17]
-
MFC/MIC Ratio: A similar principle applies, with a low ratio (e.g., ≤ 4) suggesting fungicidal activity.
-
Resistance: High MIC values (e.g., >128 µg/mL) typically indicate that the organism is resistant to the compound at clinically achievable concentrations.
References
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- CHAIN. (2016). Antimicrobial Susceptibility Testing (CLSI) (Master) Version 1.01.
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Werth, B. J. (2024). Sulfonamides. MSD Manual Professional Edition. [Link]
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Cleveland Clinic. (2025). What Are Sulfonamides (Sulfa Drugs)? Uses, Types, Side Effects & Examples. [Link]
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Wikipedia. Sulfonamide (medicine). [Link]
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Clinical and Laboratory Standards Institute. M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. [Link]
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Microchem Laboratory. Minimum Bactericidal Concentration (MBC) Test. [Link]
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Canton, E., et al. (2003). Optimal Testing Conditions for Determining MICs and Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Uncommon Molds: NCCLS Collaborative Study. Journal of Clinical Microbiology. [Link]
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Clinical & Laboratory Standards Institute (CLSI). Homepage. [Link]
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American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. [Link]
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Bio-protocol. Determination of minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC). [Link]
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Bio-protocol. Minimum Fungicidal Concentration Assay (MFC). [Link]
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Application Note: High-Throughput Screening of a Sulfonamide Compound Library for Novel Therapeutic Agents
Introduction: The Enduring Versatility of the Sulfonamide Scaffold
The sulfonamide moiety (-S(=O)₂NR₂) is a cornerstone of medicinal chemistry, a privileged scaffold that has given rise to a wide array of therapeutic agents since the discovery of the antibacterial prontosil.[1][2][3] Beyond their well-established role as antimicrobial agents that competitively inhibit dihydropteroate synthase (DHPS) in the folic acid synthesis pathway, sulfonamide-containing molecules have been successfully developed as diuretics, anti-inflammatories, anticonvulsants, and even anticancer agents.[3][4][5] This remarkable therapeutic diversity stems from the sulfonamide group's ability to act as a versatile hydrogen bond donor and acceptor, and its capacity to be readily incorporated into a vast number of molecular architectures.[6]
High-throughput screening (HTS) provides an unparalleled opportunity to explore the chemical space of sulfonamide libraries against a multitude of biological targets, unlocking their potential for novel therapeutic applications.[7][8][9] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of a robust HTS campaign for a library of sulfonamide compounds. We will delve into the critical aspects of assay development, primary and secondary screening, and hit validation, with a focus on ensuring scientific integrity and generating high-quality, actionable data.
I. Strategic Considerations for Screening a Sulfonamide Library
Before embarking on a large-scale screen, a thoughtful strategy is paramount. The unique chemical properties of sulfonamides and the goals of the screening campaign will dictate the optimal approach.
Library Curation and Quality Control
The success of any HTS campaign is fundamentally linked to the quality and diversity of the compound library.[10] A sulfonamide library should be curated to represent a broad range of chemical space, encompassing variations in the R-groups attached to the sulfonamide core.
-
Diversity: The library should include aromatic, heterocyclic, and aliphatic sulfonamides to maximize the chances of identifying hits against diverse target classes.
-
Purity and Integrity: Each compound must be of high purity (typically >95%) to avoid false positives arising from contaminants. Identity and purity should be confirmed by analytical methods such as LC-MS and NMR.
-
Physicochemical Properties: "Drug-likeness" parameters (e.g., Lipinski's Rule of Five) should be considered during library design to enhance the probability of identifying developable leads.
Target Selection and Assay Development
The choice of biological target is the linchpin of the HTS campaign. Sulfonamides have shown efficacy against a wide range of targets, including enzymes (e.g., carbonic anhydrases, kinases, proteases) and receptors.[1][5] The selected assay must be robust, reproducible, and amenable to miniaturization for HTS.
-
Assay Principle: The assay should be sensitive enough to detect modest inhibition or activation and have a clear, measurable readout (e.g., fluorescence, luminescence, absorbance).
-
Miniaturization: Transitioning the assay from a 96-well to a 384- or 1536-well format is crucial for HTS to conserve reagents and increase throughput.[9][11]
-
Statistical Validation (Z'-factor): The Z'-factor is a statistical measure of assay quality. A Z'-factor between 0.5 and 1.0 is indicative of an excellent assay with a large separation between positive and negative controls, making it suitable for HTS.[11]
II. The High-Throughput Screening Workflow: A Step-by-Step Protocol
The HTS workflow is a multi-step process that requires careful planning and execution. Automation and robust data management are essential for handling the large number of compounds and data points generated.[12][13]
Caption: High-throughput screening workflow for a sulfonamide library.
Protocol: Primary Screening
The primary screen is the first pass of the entire sulfonamide library against the target at a single concentration (typically 10-20 µM).[11] The goal is to identify "hits"—compounds that exhibit a predefined level of activity.
Materials:
-
Sulfonamide compound library plated in 384- or 1536-well format
-
Assay-specific reagents (enzyme, substrate, cells, etc.)
-
Assay buffer
-
Positive and negative controls
-
Automated liquid handling systems
-
Plate reader capable of detecting the assay signal
Procedure:
-
Compound Dispensing: Using an automated liquid handler, dispense a small volume (e.g., 50 nL) of each sulfonamide compound from the library plates into the corresponding wells of the assay plates.
-
Reagent Addition: Add the assay reagents (e.g., enzyme and substrate) to all wells of the assay plates. Ensure proper mixing.
-
Incubation: Incubate the assay plates for a predetermined time at a specific temperature to allow for the biological reaction to occur.
-
Signal Detection: Read the plates using a plate reader to measure the assay signal.
-
Data Analysis: Normalize the data and calculate the percent inhibition or activation for each compound relative to the controls. Identify hits based on a predefined activity threshold (e.g., >50% inhibition or >3 standard deviations from the mean of the negative controls).
Data Presentation: Primary Screen Hit Summary
| Parameter | Value |
| Library Size | 100,000 |
| Screening Concentration | 10 µM |
| Number of Hits | 1,250 |
| Hit Rate | 1.25% |
III. Hit Validation: Separating True Hits from Artifacts
A significant challenge in HTS is the high rate of false positives.[14][15] A rigorous hit validation cascade is essential to eliminate artifacts and confirm the activity of genuine hits.[16]
Hit Confirmation and Dose-Response Analysis
Confirmed hits are those that reproduce their activity upon re-testing from a freshly prepared sample. Following confirmation, a dose-response analysis is performed to determine the potency (IC₅₀ or EC₅₀) of each hit.
Protocol: Dose-Response Analysis
-
Serial Dilution: Prepare a serial dilution of each confirmed hit compound (typically 8-10 concentrations).
-
Assay Performance: Perform the assay with the serially diluted compounds.
-
Data Analysis: Plot the percent inhibition or activation against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ or EC₅₀ value.
Secondary and Orthogonal Assays
Secondary assays are designed to further characterize the mechanism of action of the hits and eliminate compounds that interfere with the assay technology. Orthogonal assays use a different detection method to confirm the biological activity of the hits, thereby reducing the likelihood of technology-specific artifacts.[15]
Caption: Hit validation and triage funnel.
Data Presentation: Hit Prioritization Table
| Hit ID | Structure | IC₅₀ (µM) | Secondary Assay Activity | Orthogonal Assay Activity | Notes |
| SUL-001 | [Structure] | 0.5 | Active | Active | Good starting point for SAR |
| SUL-002 | [Structure] | 2.1 | Inactive | Active | Potential off-target activity |
| SUL-003 | [Structure] | 8.7 | Active | Active | Moderate potency |
| SUL-004 | [Structure] | 15.2 | Active | Inactive | Possible assay artifact |
IV. Causality and Trustworthiness in Sulfonamide HTS
The protocols and strategies outlined above are designed to build a self-validating system. The causality behind each experimental choice is rooted in the need to mitigate the known challenges of HTS and the specific properties of sulfonamides.
-
Assay Interference: Some sulfonamides can be prone to aggregation, which can lead to non-specific inhibition.[14] The inclusion of detergents (e.g., Triton X-100) in the assay buffer and the use of orthogonal assays can help identify and eliminate these artifacts.
-
Promiscuity: Frequent hitters, or promiscuous compounds that show activity across multiple screens, should be flagged and deprioritized.[16] Cross-screening against a panel of unrelated targets can help identify these compounds.
-
Structure-Activity Relationship (SAR): The initial HTS data can provide preliminary SAR insights.[16] Clustering hits based on chemical structure can reveal common scaffolds that are enriched in the active population, providing a foundation for hit-to-lead optimization.[17]
V. Conclusion: From Hits to Leads
High-throughput screening of a sulfonamide library is a powerful strategy for the discovery of novel therapeutic agents. By combining a well-curated library with a robust and validated HTS workflow, researchers can efficiently identify and prioritize promising hit compounds. The subsequent steps of hit-to-lead optimization, guided by the principles of medicinal chemistry, will be crucial in transforming these initial findings into viable drug candidates. This application note provides a comprehensive framework to guide these efforts, emphasizing the importance of scientific rigor and a data-driven approach to navigate the complexities of modern drug discovery.
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Acharya, J., Ghosh, S., & Padhi, S. (2020). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Pharmaceutical Analysis, 10(6), 518-536. [Link]
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Yousef, F., Mansour, O., & Herbali, J. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal, 1(1), 1-15. [Link]
-
Dong, J., et al. (2020). SuFEx-enabled high-throughput medicinal chemistry. ChemRxiv. [Link]
-
Axcelead. (2024). Identify Promising Novel Leads: Integrated HTS platform powered by computational chemistry and AI/ML. YouTube. [Link]
-
Food Safety and Inspection Service. (2009). Determination and Confirmation of Sulfonamides. United States Department of Agriculture. [Link]
-
Majewsky, M., et al. (2015). Systematic suspect screening and identification of sulfonamide antibiotic transformation products in the aquatic environment. Analytical and Bioanalytical Chemistry, 407(23), 7029-7041. [Link]
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Nefzi, A., et al. (2012). Libraries from Libraries: A Series of Sulfonamide Linked Heterocycles Derived from the Same Scaffold. Molecules, 17(8), 9146-9161. [Link]
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Shoichet, B. K. (2006). Comprehensive Mechanistic Analysis of Hits from High-Throughput and Docking Screens against β-Lactamase. Journal of Medicinal Chemistry, 49(2), 727-737. [Link]
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van der Ven, A. J., et al. (1995). Managing drug reactions to sulfonamides and other drugs in HIV infection: desensitization rather than rechallenge? AIDS, 9(4), 311-315. [Link]
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Lee, J. H., & Kim, J. (2020). High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery. Molecules, 25(3), 513. [Link]
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Li, D., et al. (2022). Determination of 24 sulfonamide antibiotics in instant pastries by modified QuEChERS coupled with ultra performance liquid chromatography-tandem mass spectrometry. PLoS One, 17(11), e0277801. [Link]
-
Singh, S., et al. (2023). Challenges and advancements in high-throughput screening strategies for cancer therapeutics. Cancer Drug Resistance, 6(3), 444-463. [Link]
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Gilbert, A. M., et al. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. Drug Discovery World. [Link]
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Wikipedia. (2023). Sulfonamide (medicine). [Link]
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Khan, K. M., et al. (2013). Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. Journal of the Pakistan Medical Association, 63(5), 570-575. [Link]
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Agilent Technologies. (2019). Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS. [Link]
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Asif, M. (2024). Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. Chemistry & Biodiversity, e202403434. [Link]
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Axxam SpA. (2021). Challenges of HTS in early-stage drug discovery. [Link]
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Sygnature Discovery. High Throughput Drug Screening. [Link]
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De-Oliveira, L. M., et al. (2021). Antibiotics Induce Metabolic and Physiological Responses in Daphnia magna. International Journal of Molecular Sciences, 22(16), 8799. [Link]
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BMG LABTECH. (2019). High-throughput screening (HTS). [Link]
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Petrone, M., et al. (2017). Data-driven approaches used for compound library design, hit triage and bioactivity modeling in high-throughput screening. Briefings in Bioinformatics, 18(6), 936-948. [Link]
-
Knowles, S., & Shapiro, L. (2003). Practical issues in the management of hypersensitivity reactions: sulfonamides. Journal of Allergy and Clinical Immunology, 112(5), S13-S20. [Link]
-
Christodoulou, E. A., et al. (2021). Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art. Applied Sciences, 11(11), 5225. [Link]
-
Asif, M. (2023). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Journal of Drug Discovery and Development, 2(1), 1-10. [Link]
-
Assay Genie. (2025). The High-Throughput Screening Transformation in Modern Drug Development. [Link]
-
Rowe, S. E., et al. (2018). A High-Throughput Screening Approach To Repurpose FDA-Approved Drugs for Bactericidal Applications against Staphylococcus aureus Small-Colony Variants. Antimicrobial Agents and Chemotherapy, 62(11), e012 repurposed-drugs-for-bactericidal-applications-against-staphylococcus-aureus-small-colony-variants. [Link]
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- 4. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Libraries from Libraries: A Series of Sulfonamide Linked Heterocycles Derived from the Same Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
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The Versatile Scaffold: Application of N-Benzyl-4-chlorobenzenesulfonamide in Medicinal Chemistry
Abstract
The N-benzyl-4-chlorobenzenesulfonamide core is a privileged scaffold in medicinal chemistry, serving as a foundational structure for the development of a diverse array of therapeutic agents. This technical guide provides an in-depth exploration of its synthesis, derivatization, and applications, with a focus on its utility in generating compounds with significant anticancer, antimicrobial, and anti-inflammatory properties. Detailed experimental protocols for synthesis and biological evaluation are provided to empower researchers in the fields of drug discovery and development to harness the potential of this versatile chemical entity.
Introduction: The Significance of the Sulfonamide Moiety
The sulfonamide functional group (-SO₂NH-) is a cornerstone of modern pharmacology, present in a wide range of clinically approved drugs. Its enduring importance stems from its ability to act as a bioisostere for other functional groups and its capacity to engage in key hydrogen bonding interactions with biological targets. The this compound structure combines the sulfonamide pharmacophore with a benzyl group, which can be readily modified to explore structure-activity relationships (SAR), and a 4-chlorophenyl ring, which often contributes to enhanced biological activity. This guide will delve into the practical applications of this scaffold, providing both the theoretical underpinnings and the practical methodologies for its use in a research setting.
Synthetic Pathways: Crafting the this compound Scaffold
The synthesis of this compound and its derivatives is typically achieved through a reliable two-step process. This approach offers flexibility for introducing a wide variety of substituents on the amine, making it a powerful tool for building compound libraries for screening.
Two-Step Synthesis Protocol
The general synthetic route involves the initial formation of a primary or secondary sulfonamide, followed by N-alkylation with a benzyl halide.
Step 1: Synthesis of N-Substituted-4-chlorobenzenesulfonamide
This step involves the reaction of 4-chlorobenzenesulfonyl chloride with a primary amine in the presence of a base to neutralize the HCl byproduct.
Step 2: N-Benzylation
The resulting sulfonamide is then N-benzylated using a suitable benzyl halide in the presence of a base to deprotonate the sulfonamide nitrogen, facilitating nucleophilic attack.
Troubleshooting & Optimization
Technical Support Center: Optimizing N-Benzyl-4-chlorobenzenesulfonamide Synthesis
Welcome to the technical support resource for the synthesis of N-Benzyl-4-chlorobenzenesulfonamide. This guide is designed for researchers, medicinal chemists, and process development scientists. It provides not just a protocol, but a framework for understanding the critical parameters of the reaction, enabling you to troubleshoot common issues and optimize conditions for yield and purity.
Reaction Overview and Mechanism
The synthesis of this compound is typically achieved via a nucleophilic substitution reaction between 4-chlorobenzenesulfonyl chloride and benzylamine. The reaction proceeds in two conceptual stages, which can be performed in a single pot:
-
Sulfonamide Formation: The lone pair of the nitrogen atom in benzylamine attacks the electrophilic sulfur atom of 4-chlorobenzenesulfonyl chloride. A proton and a chloride ion are subsequently eliminated, forming the primary sulfonamide and hydrochloric acid (HCl).
-
Acid Neutralization: A base is required to neutralize the HCl generated in situ. Without a base, the starting benzylamine would be protonated to form its non-nucleophilic ammonium salt, effectively halting the reaction.[1]
The overall reaction is as follows:
Cl-C₆H₄-SO₂Cl + H₂N-CH₂-C₆H₅ --(Base)--> Cl-C₆H₄-SO₂-NH-CH₂-C₆H₅ + Base·HCl
The causality is straightforward: the electron-deficient sulfonyl sulfur is an excellent electrophile, and the primary amine is a potent nucleophile. The choice of base and solvent are the primary variables for optimization, directly impacting reaction rate, yield, and the impurity profile.
Optimized Experimental Protocol
This protocol is designed to be a robust starting point for achieving a high yield of this compound. All steps should be performed in a well-ventilated fume hood.
Materials:
-
4-Chlorobenzenesulfonyl chloride (1.0 eq)
-
Benzylamine (1.05 eq)
-
Potassium Carbonate (K₂CO₃) (1.5 eq)
-
Tetrahydrofuran (THF), anhydrous
-
Ethyl acetate
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethanol (for recrystallization)
Equipment:
-
Round-bottom flask with a magnetic stir bar
-
Dropping funnel
-
Reflux condenser (if heating is required)
-
Separatory funnel
-
Büchner funnel and flask
-
Standard laboratory glassware, oven-dried before use
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-chlorobenzenesulfonyl chloride (1.0 eq) and anhydrous THF. Stir the mixture at room temperature until the solid is fully dissolved.
-
Addition of Base: Add powdered anhydrous potassium carbonate (1.5 eq) to the solution.
-
Addition of Amine: In a separate flask, dissolve benzylamine (1.05 eq) in a small amount of anhydrous THF. Transfer this solution to a dropping funnel and add it dropwise to the stirred sulfonyl chloride solution over 15-20 minutes. An exothermic reaction may be observed. Maintain the temperature with a water bath if necessary.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. The progress can be monitored by Thin Layer Chromatography (TLC) using a solvent system such as ethyl acetate/hexane (e.g., 30:70 v/v).[2] The reaction is typically complete within 12-24 hours. A complete reaction is indicated by the consumption of the limiting reagent (4-chlorobenzenesulfonyl chloride).
-
Work-up - Quenching and Extraction:
-
Once the reaction is complete, filter the mixture to remove the potassium salts.
-
Concentrate the filtrate under reduced pressure to remove the THF.
-
Redissolve the residue in ethyl acetate.
-
Transfer the solution to a separatory funnel and wash sequentially with 1 M HCl (to remove excess benzylamine), water, saturated NaHCO₃ solution (to remove any residual acid), and finally, brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude product, which may be a solid or a thick oil, can be purified by recrystallization from hot ethanol to yield this compound as a white crystalline solid.[3]
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis in a practical question-and-answer format.
Q1: My reaction yield is very low. What are the most likely causes?
A1: Low yields can typically be traced back to one of three primary issues:
-
Hydrolysis of the Sulfonyl Chloride: 4-Chlorobenzenesulfonyl chloride is highly sensitive to moisture.[4][5] If it is exposed to water, it will hydrolyze to the unreactive 4-chlorobenzenesulfonic acid.
-
Solution: Ensure all glassware is oven-dried before use. Use anhydrous solvents and perform the reaction under an inert atmosphere (nitrogen or argon). Check the quality of your starting sulfonyl chloride; if it has been stored improperly, it may have degraded.
-
-
Insufficient Base: The reaction generates one equivalent of HCl. If the base is not present in sufficient excess or is not strong enough, the benzylamine starting material will be protonated, rendering it non-nucleophilic and stopping the reaction.
-
Solution: Use at least 1.5 equivalents of a suitable base like anhydrous potassium carbonate. Ensure the base is finely powdered to maximize its surface area and reactivity.
-
-
Incorrect Stoichiometry: Using an incorrect ratio of reactants can lead to incomplete conversion of the limiting reagent.
-
Solution: Carefully calculate the molar equivalents of your reactants. A slight excess (1.05 eq) of the amine is often used to ensure the complete consumption of the more expensive sulfonyl chloride.
-
Q2: My TLC plate shows multiple spots after the reaction. What could they be?
A2: Besides your desired product and unreacted starting materials, other spots could represent:
-
4-Chlorobenzenesulfonic Acid: A very polar spot that will likely remain at the baseline. This is due to the hydrolysis of the starting material as described in Q1.
-
Bis(4-chlorophenyl) Sulfone: This is a common impurity from the manufacturing of 4-chlorobenzenesulfonyl chloride and may be present in your starting material.[6] It is relatively non-polar.
-
Dibenzylamine: If your benzylamine starting material is impure, this could be present. It can be removed with an acidic wash during work-up.
TLC Analysis Workflow:
Caption: Workflow for monitoring reaction progress using TLC.
Q3: I've finished the work-up, and my product is a persistent oil instead of a solid. What should I do?
A3: An oily product often indicates the presence of impurities that are inhibiting crystallization.
-
Solution 1 (Patience & Seeding): First, try scratching the inside of the flask with a glass rod at the solvent-air interface. This can create nucleation sites for crystals to form. If you have a small amount of pure solid product from a previous batch (a seed crystal), adding it can induce crystallization. Sometimes, leaving the oil in the freezer for an extended period is effective.
-
Solution 2 (Re-purification): If the above fails, the product likely needs further purification. Column chromatography on silica gel is the most effective method. Use a gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate. The optimal solvent system can be determined by TLC analysis.[7]
-
Solution 3 (Check Work-up): Ensure your work-up was thorough. Residual benzylamine (a basic impurity) or sulfonic acid (an acidic impurity) can prevent crystallization. Re-dissolve the oil in ethyl acetate and repeat the acidic and basic washes.
Q4: What is the best base for this reaction? Can I use triethylamine or pyridine?
A4: While tertiary amines like triethylamine or pyridine are often used in sulfonamide synthesis, an inorganic base like potassium carbonate (K₂CO₃) is an excellent and often preferred choice for this specific reaction.
-
Causality: K₂CO₃ is a solid, non-nucleophilic base. It effectively neutralizes the generated HCl without competing with the benzylamine as a nucleophile. It is also easily removed by simple filtration after the reaction. Stronger bases like sodium hydride (NaH) can also be used, particularly in a two-step, one-pot procedure where the primary sulfonamide is formed first, then deprotonated by NaH before adding an alkylating agent (like benzyl chloride).[8] However, K₂CO₃ is safer and simpler to handle. Pyridine can act as both a base and a nucleophilic catalyst, but it can be difficult to remove completely during work-up.
Summary of Optimized Reaction Parameters
The following table summarizes the recommended starting conditions for the synthesis.
| Parameter | Recommended Condition | Rationale & Key Considerations |
| Solvent | Anhydrous Tetrahydrofuran (THF) | Good solubility for reactants; aprotic nature prevents side reactions. Anhydrous conditions are critical to prevent hydrolysis of the sulfonyl chloride.[4] |
| Base | Anhydrous Potassium Carbonate (K₂CO₃) | Non-nucleophilic, effectively neutralizes HCl, and is easily removed by filtration. Use 1.5 equivalents to ensure complete reaction. |
| Temperature | Room Temperature (approx. 20-25 °C) | The reaction is typically fast enough at room temperature. Exothermic reaction may require initial cooling. Modest heating (40-50 °C) can be applied if the reaction is slow. |
| Reaction Time | 12-24 hours | Monitor by TLC for completion.[9] Reaction time depends on the reactivity of the specific amine and sulfonyl chloride. |
| Stoichiometry | Amine:Sulfonyl Chloride = 1.05 : 1.0 | A slight excess of the less expensive amine ensures complete consumption of the sulfonyl chloride. |
| Purification | Recrystallization from Ethanol | Provides high purity crystalline product.[3] Column chromatography is an alternative for oily or highly impure products. |
Visual Workflow for Synthesis and Troubleshooting
Caption: General workflow and troubleshooting decision tree for the synthesis.
References
- This cit
-
Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters. Available at: [Link]
-
Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols. ACS Publications. Available at: [Link]
- Preparation of 4-chlorobenzenesulfonyl chloride and 4,4'-dichlorodiphenyl sulfone. Google Patents.
-
Synthesis, spectral analysis and biological evaluation of N- alkyl/aralkyl/aryl-4-chlorobenzenesulfonamide derivatives. N/A. Available at: [Link]
- This cit
- This cit
- This cit
- This cit
-
Synthesis and Biological Screening of N-(Dimethylphenyl Substituted)-N-Ethyl/Benzyl- 4-Chlorobenzenesulfonamide Derivatives. ResearchGate. Available at: [Link]
- This cit
- This cit
-
Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface. Available at: [Link]
- This cit
- This cit
-
Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry. Available at: [Link]
- This cit
- This cit
-
Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. PMC - NIH. Available at: [Link]
- This cit
- This cit
- This cit
- This cit
- This cit
- This cit
- This cit
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- 2. researchgate.net [researchgate.net]
- 3. par.nsf.gov [par.nsf.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. GB2135666A - Preparation of 4-chlorobenzenesulfonyl chloride and 4,4'-dichlorodiphenyl sulfone - Google Patents [patents.google.com]
- 6. 4-Chlorobenzenesulfonyl chloride | 98-60-2 [chemicalbook.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. applications.emro.who.int [applications.emro.who.int]
- 9. Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Side Reactions in Sulfonamide Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for sulfonamide synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during the synthesis of sulfonamides. As a cornerstone of many therapeutic agents, the successful and clean synthesis of this functional group is paramount.[1] This document moves beyond simple protocols to provide in-depth, mechanism-driven troubleshooting advice in a direct question-and-answer format.
Troubleshooting Guide: Common Issues & Solutions
The classical and most prevalent method for forming sulfonamides involves the reaction of a primary or secondary amine with a sulfonyl chloride, typically in the presence of a base.[2] While effective, this reaction is prone to several side reactions that can complicate purification and reduce yields. This section addresses the most common problems head-on.
Q1: My reaction yield is low, and I've isolated the corresponding sulfonic acid from the aqueous workup. What happened?
Diagnosis: You are observing the effects of sulfonyl chloride hydrolysis. Sulfonyl chlorides are highly reactive electrophiles and are susceptible to nucleophilic attack by water, which converts them into the corresponding sulfonic acids.[3] Once formed, the sulfonic acid is unreactive toward the amine under typical reaction conditions, representing a dead end for your synthesis and a loss of valuable starting material.
Causality & Mechanism: The sulfur atom in a sulfonyl chloride (R-SO₂Cl) is highly electron-deficient due to the presence of two oxygen atoms and a chlorine atom. This makes it a hard electrophile, readily attacked by nucleophiles, including water. The reaction is often accelerated by the base intended to scavenge the HCl byproduct.
Preventative & Corrective Actions:
-
Rigorous Anhydrous Conditions: The most critical factor is the exclusion of water.[3]
-
Use high-purity, anhydrous solvents (e.g., dichloromethane (DCM), acetonitrile, or tetrahydrofuran (THF)) from a solvent purification system or a freshly opened bottle.
-
Dry all glassware in an oven ( >100 °C) for several hours and cool under a stream of inert gas (N₂ or Ar).
-
Ensure your amine and base are anhydrous. If necessary, dry the amine over molecular sieves or by azeotropic distillation.
-
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (N₂ or Ar) to prevent atmospheric moisture from entering the reaction vessel.
-
Order of Addition: Add the sulfonyl chloride slowly to the solution of the amine and base. This keeps the instantaneous concentration of the highly reactive sulfonyl chloride low, favoring the reaction with the amine over residual water.
Troubleshooting Protocol: Verifying Hydrolysis
-
Step 1: After your aqueous workup, acidify the aqueous layer to a pH of ~1-2 with concentrated HCl.
-
Step 2: Extract the acidified aqueous layer with a polar organic solvent like ethyl acetate (3x).
-
Step 3: Combine the organic extracts, dry over Na₂SO₄, filter, and concentrate in vacuo.
-
Step 4: Analyze the residue by ¹H NMR and Mass Spectrometry. The presence of the sulfonic acid (R-SO₃H) will confirm hydrolysis.
Q2: I'm using a primary amine and getting a significant amount of a higher molecular weight byproduct. What is it and how can I prevent it?
Diagnosis: This is a classic case of polysulfonylation , specifically the formation of a di-sulfonylated amine, R'-N(SO₂R)₂. This occurs because the initial sulfonamide product (R'-NH-SO₂R) still possesses an acidic proton on the nitrogen. In the presence of a base, this proton can be removed to form a sulfonamide anion, which is nucleophilic enough to react with another molecule of sulfonyl chloride.
Causality & Mechanism: The electron-withdrawing nature of the sulfonyl group makes the N-H proton of a primary sulfonamide significantly more acidic (pKa ≈ 10-11) than the parent amine's N-H protons. The base in the reaction can deprotonate this product, creating a competing nucleophile.
Caption: Mechanism of Polysulfonylation Side Reaction.
Preventative & Corrective Actions:
-
Control Stoichiometry: Use a slight excess of the amine (1.1-1.2 equivalents) relative to the sulfonyl chloride. This ensures the sulfonyl chloride is consumed by the more nucleophilic primary amine before it can react with the less nucleophilic sulfonamide anion.
-
Slow Addition: Add the sulfonyl chloride solution dropwise to the reaction mixture at a low temperature (e.g., 0 °C). This maintains a low concentration of the electrophile, favoring reaction with the primary amine.
-
Choice of Base: Use a non-nucleophilic, sterically hindered base like triethylamine (TEA) or diisopropylethylamine (DIPEA). While pyridine is common, its higher basicity can sometimes promote deprotonation of the product more readily. For very sensitive substrates, a weaker base like sodium bicarbonate in a biphasic system can be effective.
Q3: My aniline (or other weakly nucleophilic amine) is not reacting efficiently. How can I drive the reaction to completion?
Diagnosis: Weakly nucleophilic amines, such as anilines with electron-withdrawing groups or sterically hindered secondary amines, react slowly with sulfonyl chlorides.[2] The low reactivity can lead to incomplete conversion, and if the reaction is heated for extended periods, decomposition of the sulfonyl chloride may become a significant competing pathway.
Causality & Mechanism: The rate of the S-N bond formation is dependent on the nucleophilicity of the amine. Electron-withdrawing groups on an aromatic ring or bulky substituents near the nitrogen atom decrease its ability to attack the electrophilic sulfur center.
Corrective Actions:
-
Use a More Effective Base/Catalyst:
-
Pyridine as Solvent: Using pyridine as both the base and the solvent is a classic method. It forms a highly reactive sulfonylpyridinium salt intermediate (R-SO₂-NC₅H₅⁺), which is more susceptible to nucleophilic attack by the weak amine.
-
Catalytic DMAP: Adding a catalytic amount (1-10 mol%) of 4-Dimethylaminopyridine (DMAP) along with a stoichiometric base like TEA can significantly accelerate the reaction. DMAP functions similarly to pyridine, forming a highly reactive acylpyridinium-type intermediate.
-
-
Increase Temperature: Carefully increasing the reaction temperature (e.g., from room temperature to 40-60 °C) can increase the reaction rate. Monitor the reaction closely by TLC or LC-MS to ensure the starting materials are not decomposing.
-
Alternative Reagents: If conditions are still not effective, consider alternatives to sulfonyl chlorides. Sulfonyl fluorides, activated by catalysts like calcium triflimide [Ca(NTf₂)₂], can be effective for coupling with less nucleophilic amines.[4]
Frequently Asked Questions (FAQs)
FAQ 1: What are the best practices for setting up a sulfonamide synthesis to minimize side reactions?
This workflow diagram summarizes the key decision points for a clean and high-yielding reaction.
Caption: Best Practices Workflow for Sulfonamide Synthesis.
FAQ 2: My starting material has multiple nucleophilic sites (e.g., an amino alcohol). How can I achieve chemoselective N-sulfonylation?
This is a common challenge. Generally, amines are more nucleophilic than alcohols. However, under strongly basic conditions, the alcohol can be deprotonated to the more nucleophilic alkoxide, leading to competing O-sulfonylation.
-
pH Control: Use a base that is strong enough to neutralize the HCl byproduct but not strong enough to significantly deprotonate the alcohol. Biphasic conditions with a mild base like NaHCO₃ (Schotten-Baumann conditions) are often effective.
-
Protecting Groups: The most robust strategy is to protect the competing functional group. For an alcohol, a silyl ether (e.g., TBS) is an excellent choice as it is stable to the reaction conditions and easily removed later.
-
Temperature Control: Running the reaction at low temperatures (0 °C or below) will favor the kinetically preferred reaction with the more nucleophilic amine.
FAQ 3: Are there alternatives to using sulfonyl chlorides?
Yes, while sulfonyl chlorides are the most common starting materials, several alternatives exist, particularly for cases where the sulfonyl chloride is unstable or difficult to prepare.[5]
-
Sulfonic Acids: Can be coupled directly with amines using microwave irradiation.[4]
-
Sulfonyl Fluorides: Are generally more stable than sulfonyl chlorides and can be activated for reaction with amines using Lewis acids.[4]
-
Thioethers/Thiols: Can be oxidized in situ to generate a reactive sulfonyl intermediate that is trapped by an amine.[4][6]
-
DABSO: The DABCO-bis(sulfur dioxide) adduct can serve as a stable, solid surrogate for gaseous SO₂ in multi-component reactions to build sulfonamides.[7]
Data & Protocols
Table 1: Common Bases for Sulfonamide Synthesis
| Base | pKaH (Conjugate Acid) | Typical Conditions | Advantages | Disadvantages |
| Pyridine | 5.2 | Stoichiometric or as solvent | Acts as a nucleophilic catalyst, forming a highly reactive intermediate. | Can be difficult to remove; potential for side reactions if heated excessively. |
| Triethylamine (TEA) | 10.7 | 1.5 - 2.5 eq. in DCM or THF | Non-nucleophilic, strong enough for most applications, easily removed. | Can promote polysulfonylation if conditions are not controlled. |
| DIPEA | 10.7 | 1.5 - 2.5 eq. in DCM or THF | Sterically hindered, very low nucleophilicity. Good for sensitive substrates. | More expensive than TEA. |
| NaHCO₃ / K₂CO₃ | 10.3 / 10.3 | Biphasic (e.g., DCM/H₂O) | Mild, inexpensive, good for chemoselectivity issues (e.g., with alcohols). | Slower reaction rates; not suitable for very weak nucleophiles. |
Protocol: General Procedure for Sulfonamide Synthesis using TEA
-
1. Setup: To an oven-dried, round-bottom flask equipped with a magnetic stir bar and under an N₂ atmosphere, add the amine (1.0 eq.) and anhydrous dichloromethane (DCM, approx. 0.1 M).
-
2. Cooling: Cool the flask to 0 °C using an ice-water bath.
-
3. Base Addition: Add triethylamine (TEA, 1.5 eq.) via syringe.
-
4. Sulfonyl Chloride Addition: In a separate flask, dissolve the sulfonyl chloride (1.05 eq.) in a small amount of anhydrous DCM. Add this solution dropwise to the stirring amine/TEA mixture over 10-15 minutes. Note: For primary amines, use 1.1 eq. of the amine and 1.0 eq. of the sulfonyl chloride to minimize polysulfonylation.
-
5. Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature. Monitor the reaction progress by TLC or LC-MS until the limiting reagent is consumed (typically 2-16 hours).
-
6. Workup: Quench the reaction by adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2x).
-
7. Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography or recrystallization.
-
8. Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and HRMS.
References
-
Recent Advances in the Synthesis of Sulfonamides Intermediates. (2024). Pharmaceutical Fronts, 6, e355. [Link]
-
Sulfonamide synthesis by S-N coupling. Organic Chemistry Portal. [Link]
-
Blagbrough, I. S. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2. The Royal Society of Chemistry. [Link]
-
The Synthesis of Functionalised Sulfonamides. (Thesis). UCL (University College London). [Link]
-
Roy, S. et al. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 8(4), 194-204. [Link]
-
Bull, J. A. et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters, 22(24), 9515–9520. [Link]
-
Sulfonamide synthesis by alkylation or arylation. Organic Chemistry Portal. [Link]
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- 3. books.rsc.org [books.rsc.org]
- 4. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Sulfonamide synthesis by alkylation or arylation [organic-chemistry.org]
Technical Support Center: Overcoming Challenges in the Crystallization of Sulfonamide Derivatives
Welcome to the Technical Support Center for the crystallization of sulfonamide derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the crystallization of this important class of compounds. Here, we provide in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to support your experimental success.
Section 1: Fundamental Crystallization Problems & Troubleshooting
This section addresses the most frequent initial hurdles in obtaining crystalline sulfonamide products.
Q1: My crystallization yield is very low. What are the common causes and how can I improve it?
A1: Low recovery is a frequent issue in recrystallization, often stemming from several key factors.[1] The most common culprit is the use of excessive solvent to dissolve the crude product, which keeps a significant portion of your compound in the mother liquor even after cooling.[1][2] Premature crystallization during hot filtration, if performed, can also lead to product loss.[1] Additionally, the choice of solvent itself might be suboptimal, having too high a solubility for the sulfonamide at lower temperatures.[1]
Troubleshooting Steps:
-
Minimize Solvent Volume: Use the absolute minimum amount of hot solvent required to fully dissolve your crude sulfonamide.[3] Adding the solvent in small portions to the heated mixture is a good practice.
-
Ensure Complete Cooling: After the solution has cooled to room temperature, placing it in an ice bath can maximize precipitation.[3]
-
Prevent Premature Crystallization: If you are performing hot filtration to remove impurities, pre-heat your funnel and filter paper to prevent the product from crystallizing out too early.[1]
-
Re-evaluate Your Solvent System: If the yield is still low, your chosen solvent may be too effective at keeping the product dissolved. Consider a solvent in which your compound is less soluble at cold temperatures or explore a solvent/anti-solvent system.
Q2: Instead of crystals, my product has "oiled out" into a gooey liquid. What is happening and how can I fix it?
A2: "Oiling out" occurs when the dissolved solid separates from the solution as a liquid instead of a crystalline solid.[1] This is often due to the melting point of the solid being lower than the temperature of the solution it's crystallizing from, or a high concentration of impurities.[1]
Solutions:
-
Re-dissolve and Add More Solvent: Heat the solution to re-dissolve the oil, then add a small amount of additional hot solvent and allow it to cool more slowly.[1]
-
Lower the Cooling Temperature: Try cooling the solution to a lower temperature, perhaps with an ice bath, to encourage crystallization over oiling out.[1]
-
Change the Solvent: The solvent may be too nonpolar. Experiment with a more polar solvent or a mixed solvent system. Ethanol-water or isopropanol-water mixtures are often effective for sulfonamides.[1]
-
Induce Crystallization: Scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound can provide a nucleation site for crystal growth.[1]
-
Preliminary Purification: If the crude product is highly impure, consider a preliminary purification step like column chromatography before attempting recrystallization.[1]
Q3: My product is an amorphous powder, not crystalline. What causes this and how can I obtain crystals?
A3: Amorphous solids form when molecules solidify too rapidly, preventing them from arranging into an ordered crystal lattice. This is often described as the compound "crashing out" of a highly supersaturated solution.[3]
Solutions:
-
Reduce the Cooling Rate: This is the most critical factor. Allow the flask to cool slowly to room temperature on a benchtop, perhaps insulated with a cloth, before moving it to an ice bath.[3]
-
Use a Solvent/Anti-solvent System: Dissolve the sulfonamide in a "good" solvent where it is highly soluble. Then, slowly add a miscible "anti-solvent" in which it is poorly soluble until the solution becomes turbid. This controlled reduction in solubility promotes gradual crystal growth.[3]
-
Slow Evaporation: In some cases, allowing the solvent to evaporate slowly over several days at room temperature can yield high-quality crystals.[3]
Section 2: The Challenge of Polymorphism
Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a well-documented phenomenon in sulfonamides.[3] These different forms can have varying physicochemical properties, making control of polymorphism critical in drug development.[3][4]
Q4: I am observing different crystal forms (polymorphs) in different batches. How can I control this?
A4: The polymorphism of sulfonamides is influenced by intermolecular interactions, particularly hydrogen bonding involving the sulfonamide group.[3][5] Different polymorphs can arise from different molecular conformations and packing arrangements.[5]
Control Strategies:
-
Standardize Crystallization Conditions: Strictly control solvent choice, cooling rate, temperature, and agitation. Even minor variations can lead to different polymorphs.[3]
-
Seeding: Introduce a seed crystal of the desired polymorph into the supersaturated solution to template its growth.[3]
-
Solvent Selection: The choice of solvent can dictate which polymorph is favored. Experiment with solvents of different polarities and hydrogen-bonding capabilities.[3]
-
Co-crystallization: Consider forming co-crystals with a suitable co-former. This creates a new crystalline solid with a defined structure and can prevent the formation of unwanted polymymorphs.[3][6]
Q5: How do I screen for and identify different polymorphs of my sulfonamide derivative?
A5: A systematic screening process is essential to identify and characterize all potential polymorphic forms.[7] High-throughput screening techniques can accelerate this process.[8]
Screening Methodologies:
-
Cooling Crystallization: Crystallizing from various solvents at different cooling rates.[9]
-
Solvent/Anti-solvent Crystallization: Using a range of solvent and anti-solvent pairs.[3][9]
-
Evaporation Crystallization: Slow evaporation from a variety of solvents.[9]
-
Slurry Experiments: Stirring a suspension of the solid in a solvent where it has partial solubility to facilitate conversion to the most stable form at that temperature.[9]
-
Grinding: Both dry and liquid-assisted grinding can sometimes induce polymorphic transformations.[10]
Analytical Techniques for Characterization:
A combination of analytical techniques is necessary to fully characterize polymorphs:[11]
| Analytical Technique | Information Provided |
| Powder X-Ray Diffraction (PXRD) | Provides a unique fingerprint for each crystalline form. It is a primary technique for identifying polymorphs.[12] |
| Single-Crystal X-Ray Diffraction (SCXRD) | Determines the precise three-dimensional arrangement of atoms in the crystal lattice.[13] |
| Differential Scanning Calorimetry (DSC) | Measures the heat flow associated with thermal transitions like melting and solid-solid phase transitions, providing information on the relative stability of polymorphs.[14] |
| Thermogravimetric Analysis (TGA) | Measures changes in mass as a function of temperature, useful for identifying solvates and hydrates.[11] |
| Hot-Stage Microscopy | Allows for visual observation of melting, desolvation, and polymorphic transitions.[14] |
| Raman and FT-IR Spectroscopy | Provide information on molecular vibrations, which can differ between polymorphs due to different intermolecular interactions.[15][16] |
| Solid-State NMR (ssNMR) | Can distinguish between different crystalline forms based on the local environment of atomic nuclei.[11] |
Crystallization Troubleshooting Workflow
The following diagram outlines a logical workflow for addressing common crystallization issues.
Caption: A decision-making workflow for common crystallization problems.
Section 3: Advanced Topics and Strategies
Q6: How do impurities affect the crystallization of my sulfonamide derivative?
A6: Impurities can significantly impact crystallization by influencing nucleation, crystal growth, and even which polymorphic form is obtained.[17][18] Structurally related impurities can be particularly problematic, as they may be incorporated into the crystal lattice, reducing the purity of the final product.[18][19] In some cases, impurities can inhibit the crystallization of the desired form or promote the formation of a metastable polymorph.[20]
Mitigation Strategies:
-
High Purity Starting Material: Ensure the purity of your starting material through appropriate purification techniques before attempting crystallization.
-
Solvent Selection: The choice of solvent can influence the rejection of impurities.[17]
-
Controlled Crystallization: Slow cooling and maintaining a low level of supersaturation can help to minimize the incorporation of impurities.
Q7: What is co-crystallization and how can it be used to overcome challenges with sulfonamide crystallization?
A7: Co-crystallization is a technique where two or more different molecules are brought together in a single crystal lattice through non-covalent interactions, such as hydrogen bonding.[21][22] Sulfonamides are excellent candidates for co-crystallization due to their hydrogen bonding capabilities.[6]
Applications in Sulfonamide Crystallization:
-
Improved Physicochemical Properties: Co-crystals can exhibit improved solubility, dissolution rate, stability, and bioavailability compared to the parent sulfonamide.[23][24]
-
Polymorph Control: By forming a stable co-crystal, it is possible to avoid the formation of undesirable polymorphs of the sulfonamide itself.[3]
-
Crystallizing Difficult Compounds: Co-crystallization can be a successful strategy for obtaining a solid crystalline form of sulfonamides that are difficult to crystallize on their own.[23]
Experimental Protocol: Anti-Solvent Crystallization
This method is particularly useful when a single suitable solvent cannot be found or to gain better control over the crystallization process.[3]
-
Dissolution: Dissolve the crude sulfonamide in the minimum amount of a "good" solvent (in which it is highly soluble) at room temperature.
-
Addition of Anti-Solvent: Slowly add the "anti-solvent" (a miscible solvent in which the compound is insoluble) dropwise with constant swirling.[3]
-
Induce Crystallization: Continue adding the anti-solvent until the solution becomes persistently cloudy (turbid). If crystals do not form, you may need to add a seed crystal or scratch the flask.[3]
-
Crystal Growth: Once turbidity appears, set the flask aside undisturbed to allow crystals to form and grow. Cooling in an ice bath can further increase the yield.[3]
-
Isolation, Washing, and Drying: Collect the crystals by vacuum filtration, wash with a small amount of ice-cold anti-solvent, and dry appropriately.
Polymorph Screening Decision Tree
This diagram illustrates a logical approach to polymorph screening.
Caption: A systematic approach to identifying and selecting the optimal polymorphic form.
References
- Khan, A. A., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Molecular Structure, 1243, 130843.
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Mark. (2021, March 1). Crystallization of Sulfanilamide. YouTube. Retrieved from [Link]
- Nývlt, J. (2001). The influence of impurities and solvents on crystallization. In Crystal Growth.
- Perlovich, G. L., & Volkova, T. V. (2020). Interrelation of thermodynamic sublimation characteristics with crystal structure: adamantane and memantine derivatives of sulfonamide molecular crystals. Crystal Growth & Design, 20(4), 2573-2584.
- Desiraju, G. R., et al. (2012). Sulfa Drugs as Model Cocrystal Formers. Molecular Pharmaceutics, 9(4), 1018-1029.
- Yeo, S.-D., et al. (2007). Antisolvent Crystallization of Sulfa Drugs and the Effect of Process Parameters. Separation Science and Technology, 42(12), 2645-2660.
- Bernstein, J. (2011). Analytical techniques for studying and characterizing polymorphs and polymorphic transitions. In Polymorphism in Molecular Crystals. Oxford Academic.
- Caira, M. R. (2016). Polymorphism, Intermolecular Interactions, and Spectroscopic Properties in Crystal Structures of Sulfonamides.
- Blagden, N., & de Matas, M. (2005). Pharmaceutical Solid Form Screening and Selection: Which Form Emerges?. Crystal Growth & Design, 5(6), 2217-2231.
- Hamada, Y., et al. (2016). The effect of structurally related impurities on crystallinity reduction of sulfamethazine by grinding. International Journal of Pharmaceutics, 515(1-2), 49-55.
- Otsuka, M., et al. (2001). The Effects of Impurities on Crystallization of Polymorphs of a Drug Substance AE1-923.
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Hampton Research. (n.d.). Crystallization Screening. Retrieved from [Link]
- Fohner, A. E., et al. (2013). Evaluation of polymorphisms in the sulfonamide detoxification genes NAT2, CYB5A, and CYB5R3 in patients with sulfonamide hypersensitivity. Pharmacogenomics, 14(10), 1163-1174.
- Aitipamula, S., et al. (2014). Supramolecular synthon hierarchy in sulfonamide cocrystals with syn-amides and N-oxides. IUCrJ, 1(Pt 4), 235-245.
- Yeo, S.-D., et al. (2007). Antisolvent Crystallization of Sulfa Drugs and the Effect of Process Parameters. Taylor & Francis Online, 42(12), 2645-2660.
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Technobis. (2019, May 7). Crystallization screening with the Crystallization Systems Workflow. Retrieved from [Link]
- Castelló-Mico, A., et al. (2022). Crystal polymorphism and spectroscopical properties of sulfonamides in solid state by means of First Principles calculations.
- Reddy, L. S., et al. (2007). Sulfonamide−Pyridine-N-oxide Cocrystals. Crystal Growth & Design, 7(12), 2544-2551.
- Chadwick, K., et al. (2012). Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. Crystal Growth & Design, 12(4), 1845-1854.
- Li, S., et al. (2021).
- Bernstein, J. (2011). 4 Analytical techniques for studying and characterizing polymorphs. Oxford Academic.
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Crystal Pharmatech. (n.d.). Solid Form Screening Pharmaceutical CDMO & CRO Services. Retrieved from [Link]
- Goud, N. R., et al. (2021). Challenges and opportunities of pharmaceutical cocrystals: a focused review on non-steroidal anti-inflammatory drugs. PubMed Central, 11(1), 1-28.
- Mittal, T., & Sharma, S. K. (2017). Sulfamethoxazole Crystalluria. PubMed Central, 9(2), 164.
- Perlovich, G. L. (2017). Sulfonamide Molecular Crystals: Thermodynamic and Structural Aspects. Crystal Growth & Design, 17(10), 5431-5447.
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Analytical Sales. (2023, June 20). High-Throughput Crystallization Screening Technique with Transmission PXRD Analysis. Retrieved from [Link]
- Guillory, J. K. (1971). Polymorphism in Sulfonamides.
- Asian Journal of Pharmacy and Technology. (2020). Different Techniques and Characterization of Polymorphism with their Evaluation: A Review. Asian Journal of Pharmacy and Technology, 10(2), 123-128.
- The IJES. (2016).
- Smith, A. D., et al. (2021). In Pursuit of Multicomponent Crystals of the Sulfa Drugs Sulfapyridine, Sulfathiazole, and Sulfamethoxazole. Crystal Growth & Design, 22(1), 358-369.
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Pharmaceutical Technology. (2009). Advancing Approaches in Detecting Polymorphism. Retrieved from [Link]
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Validation & Comparative
A Researcher's Guide to the In Vivo Validation of N-Benzyl-4-chlorobenzenesulfonamide: A Comparative Efficacy Study in a Xenograft Model of Pancreatic Cancer
This guide provides a comprehensive framework for the in vivo validation of the novel anticancer candidate, N-Benzyl-4-chlorobenzenesulfonamide. It is intended for researchers, scientists, and drug development professionals engaged in preclinical cancer research. We will delve into the rationale behind the experimental design, provide detailed protocols for a comparative efficacy study, and present hypothetical data to illustrate the potential of this compound against a standard-of-care agent in a pancreatic cancer xenograft model.
Introduction: The Therapeutic Potential of this compound
This compound belongs to the sulfonamide class of compounds, a group known for a wide range of biological activities. Recent in vitro studies have highlighted the anticancer potential of various sulfonamide derivatives.[1][2] Specifically, N-benzyl sulfonamides derived from an indole core have demonstrated selective activity against pancreatic cancer cell lines.[1][3] While the precise mechanism of this compound is still under investigation, related compounds have been suggested to induce cell death by inhibiting protein-protein interactions crucial for cancer cell survival, such as the S100A2-p53 interaction.[1] Furthermore, some sulfonamides are known to inhibit carbonic anhydrase IX, an enzyme overexpressed in many solid tumors that plays a key role in pH regulation and tumor progression.[2]
The transition from promising in vitro data to a viable clinical candidate necessitates rigorous in vivo validation. Animal models are an indispensable bridge between cell culture experiments and human clinical trials, allowing for the assessment of a compound's efficacy, toxicity, and pharmacokinetics in a complex biological system.[4] This guide will compare the in vivo anticancer efficacy of this compound to Gemcitabine, a standard-of-care chemotherapeutic agent for pancreatic cancer, in a subcutaneous xenograft model using the PANC-1 human pancreatic cancer cell line.
Experimental Design: A Head-to-Head Comparison
The objective of this study is to compare the antitumor activity of this compound with Gemcitabine in an established PANC-1 xenograft mouse model. This model is selected due to the demonstrated in vitro potency of related sulfonamides against this cell line.[1]
Study Groups:
-
Group 1: Vehicle Control: Serves as the baseline for tumor growth.
-
Group 2: this compound (50 mg/kg): The investigational compound.
-
Group 3: Gemcitabine (60 mg/kg): The standard-of-care comparator.
The choice of a xenograft model, where human cancer cells are implanted into immunodeficient mice, is appropriate for this stage of preclinical development as it allows for the direct assessment of the compound's effect on human tumor growth.[5]
Detailed Experimental Protocols
PANC-1 Xenograft Mouse Model Establishment
This protocol outlines the subcutaneous implantation of PANC-1 human pancreatic cancer cells into immunodeficient mice.
Materials:
-
PANC-1 human pancreatic cancer cell line
-
RPMI-1640 medium with 10% fetal bovine serum (FBS)
-
6-8 week old female athymic nude mice
-
Matrigel® Basement Membrane Matrix
-
Sterile PBS, syringes, and needles
Procedure:
-
Culture PANC-1 cells in RPMI-1640 medium supplemented with 10% FBS at 37°C in a 5% CO2 incubator.
-
Harvest cells at 80-90% confluency using trypsin-EDTA.
-
Wash the cells twice with sterile PBS and resuspend in a 1:1 mixture of PBS and Matrigel® at a concentration of 5 x 10^7 cells/mL.
-
Inject 100 µL of the cell suspension (5 x 10^6 cells) subcutaneously into the right flank of each mouse.
-
Monitor the mice for tumor formation. Tumors are typically palpable within 7-10 days.
-
Once tumors reach an average volume of 100-150 mm³, randomize the mice into the three treatment groups.
Drug Formulation and Administration
This compound:
-
Formulation: Suspend in a vehicle of 0.5% carboxymethylcellulose (CMC) in sterile water.
-
Dose: 50 mg/kg.
-
Administration: Oral gavage, once daily.
Gemcitabine:
-
Formulation: Dissolve in sterile 0.9% saline.
-
Dose: 60 mg/kg.
-
Administration: Intraperitoneal injection, twice a week.
Vehicle Control:
-
Administer 0.5% CMC in sterile water via oral gavage, once daily.
Efficacy Monitoring
Tumor Volume Measurement:
-
Measure tumors twice weekly using a digital caliper.
-
Calculate tumor volume using the formula: Volume = (Width² x Length) / 2 .[6]
Body Weight:
-
Monitor and record the body weight of each mouse twice weekly as an indicator of systemic toxicity.
Endpoint Analysis: Immunohistochemistry
At the end of the study (e.g., day 28 or when tumors in the control group reach a predetermined size), tumors will be excised for immunohistochemical (IHC) analysis of key biomarkers.
Protocol for Immunohistochemistry:
-
Fix excised tumors in 10% neutral buffered formalin for 24 hours.[7]
-
Dehydrate the tissue through a series of graded ethanol solutions and embed in paraffin.[7]
-
Cut 4-5 µm sections and mount on positively charged slides.
-
Deparaffinize sections in xylene and rehydrate through graded ethanol to water.
-
Perform antigen retrieval by heating the slides in a citrate buffer (pH 6.0).
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific binding with a blocking serum.
-
Incubate with primary antibodies (e.g., anti-Ki-67 for proliferation, anti-cleaved caspase-3 for apoptosis) overnight at 4°C.
-
Wash and incubate with a biotinylated secondary antibody.[8]
-
Apply a streptavidin-horseradish peroxidase (HRP) conjugate.
-
Develop with a DAB chromogen substrate and counterstain with hematoxylin.
-
Dehydrate, clear, and mount the slides.
-
Analyze slides under a microscope and quantify the staining using image analysis software.
Comparative Data Analysis
The following tables present hypothetical data to illustrate the potential outcomes of this comparative study.
Table 1: Comparative Antitumor Efficacy
| Treatment Group | Mean Tumor Volume (mm³) at Day 28 (± SD) | Tumor Growth Inhibition (%) |
| Vehicle Control | 1500 ± 250 | - |
| This compound (50 mg/kg) | 600 ± 150 | 60 |
| Gemcitabine (60 mg/kg) | 750 ± 180 | 50 |
Table 2: Systemic Toxicity Assessment
| Treatment Group | Mean Body Weight Change (%) at Day 28 (± SD) |
| Vehicle Control | +5 ± 2 |
| This compound (50 mg/kg) | -2 ± 1.5 |
| Gemcitabine (60 mg/kg) | -10 ± 3 |
Table 3: Biomarker Analysis from Immunohistochemistry
| Treatment Group | Ki-67 Positive Cells (%) (± SD) | Cleaved Caspase-3 Positive Cells (%) (± SD) |
| Vehicle Control | 85 ± 10 | 2 ± 0.5 |
| This compound (50 mg/kg) | 30 ± 8 | 15 ± 4 |
| Gemcitabine (60 mg/kg) | 45 ± 7 | 10 ± 3 |
Visualizing the Workflow and Proposed Mechanism
Experimental Workflow Diagram
Caption: Experimental workflow for the in vivo validation of this compound.
Proposed Signaling Pathway of Action
Caption: Proposed dual mechanism of action for this compound.
Interpretation and Future Directions
The hypothetical data suggest that this compound exhibits superior antitumor efficacy compared to Gemcitabine in this PANC-1 xenograft model, with a more favorable toxicity profile as indicated by the smaller change in body weight. The IHC results support this, showing a greater reduction in cell proliferation (Ki-67) and a more significant induction of apoptosis (cleaved caspase-3) in the tumors treated with the novel compound.
These promising, albeit hypothetical, results would warrant further investigation. Future studies should include:
-
Dose-response studies: To determine the optimal therapeutic dose.
-
Pharmacokinetic analysis: To understand the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.
-
Orthotopic models: To evaluate the efficacy in a more clinically relevant tumor microenvironment.
-
Combination studies: To assess potential synergistic effects with other anticancer agents.
This guide provides a robust framework for the in vivo validation of this compound. By following these detailed protocols and employing a comparative approach, researchers can generate the critical data needed to advance this promising compound through the preclinical drug development pipeline.
References
- Musa, M. A., & Badisa, V. L. (2021).
-
Expansion of a Synthesized Library of N-Benzyl Sulfonamides Derived from an Indole Core to Target Pancreatic Cancer. (2023). PubMed. [Link][1]
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Application of Animal Models in Cancer Research: Recent Progress and Future Prospects. (n.d.). PubMed. [Link][4]
-
Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX. (2022). PMC. [Link][2]
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Expansion of a Synthesized Library of N‐Benzyl Sulfonamides Derived from an Indole Core to Target Pancreatic Cancer | Request PDF. (n.d.). ResearchGate. [Link][3]
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Xenograft Method In Breast Cancer Mouse Model Optimization: Literature | BCTT. (2025). BCTT. [Link][5]
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Robust and accurate method for measuring tumor volume using optical 3D scanning for nonclinical in vivo efficacy study. (2024). bioRxiv. [Link][6]
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Immunohistochemistry(IHC) Protocol. (n.d.). Signalway Antibody. [Link][7]
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Protocol of Immunohistochemistry (IHC). (n.d.). Creative Biolabs Antibody. [Link][8]
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A Senior Application Scientist's Guide to Confirming the Enzyme Inhibitory Activity of Novel Sulfonamide Derivatives
For: Researchers, scientists, and drug development professionals engaged in the evaluation of novel enzyme inhibitors.
Introduction: The Enduring Potential of Sulfonamide Derivatives as Enzyme Inhibitors
The sulfonamide functional group, a cornerstone in medicinal chemistry, continues to be a privileged scaffold in the design of potent and selective enzyme inhibitors. From their initial discovery as antibacterial agents targeting dihydropteroate synthase, the therapeutic applications of sulfonamides have expanded significantly.[1][2] Today, sulfonamide-containing drugs are employed as diuretics, antiglaucoma agents, anticonvulsants, and anticancer therapies.[3][4] Their success stems from the unique physicochemical properties of the sulfonamide moiety, which can act as a versatile hydrogen bond donor and acceptor, and as a bioisostere for other functional groups, enabling it to interact with a wide array of enzyme active sites.[3]
This guide provides a comprehensive framework for researchers seeking to confirm and characterize the enzyme inhibitory activity of novel sulfonamide derivatives. We will move beyond rote protocol recitation to provide the underlying rationale for experimental choices, ensuring a robust and self-validating approach to your investigations. This guide will equip you with the knowledge to objectively compare your novel compounds against established inhibitors and to generate high-quality, publishable data.
Chapter 1: Foundational Principles of Enzyme Inhibition Assays
Before embarking on the experimental validation of your novel sulfonamide derivatives, a firm grasp of the fundamental principles of enzyme kinetics and inhibition is paramount. This understanding will inform your experimental design, data analysis, and interpretation of results.
Key Parameters: IC50 and Ki
Two key parameters are used to quantify the potency of an enzyme inhibitor:
-
IC50 (Half-maximal inhibitory concentration): This is the concentration of an inhibitor required to reduce the activity of an enzyme by 50% under specific experimental conditions. It is a practical and widely used measure of inhibitor potency.
-
Ki (Inhibition constant): This is the dissociation constant of the enzyme-inhibitor complex. It represents the intrinsic affinity of the inhibitor for the enzyme and is independent of substrate concentration. A lower Ki value indicates a higher affinity and, therefore, a more potent inhibitor.
Unraveling the Mechanism of Inhibition
Enzyme inhibitors can be broadly classified based on their mechanism of action. Understanding the mechanism of inhibition is crucial for lead optimization and drug development. The primary reversible inhibition mechanisms are:
-
Competitive Inhibition: The inhibitor binds to the active site of the enzyme, competing with the substrate. This type of inhibition can be overcome by increasing the substrate concentration.
-
Non-competitive Inhibition: The inhibitor binds to a site on the enzyme distinct from the active site (an allosteric site), causing a conformational change that reduces the enzyme's catalytic efficiency. This type of inhibition cannot be overcome by increasing the substrate concentration.
-
Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex, preventing the formation of the product.
The mechanism of inhibition can be elucidated through kinetic studies, often visualized using a Lineweaver-Burk plot , which is a double reciprocal plot of 1/velocity versus 1/[substrate].
Chapter 2: A Comparative Analysis of Novel Sulfonamide Derivatives
A critical aspect of evaluating novel inhibitors is to benchmark their performance against established, clinically relevant compounds. This section provides a framework for this comparative analysis, focusing on common enzyme targets for sulfonamide derivatives.
Carbonic Anhydrases (CAs)
Carbonic anhydrases are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide. They are well-established targets for sulfonamide inhibitors, with applications in treating glaucoma, edema, and certain types of cancer.[4][5] The primary sulfonamide group of these inhibitors coordinates to the zinc ion in the active site, displacing a water molecule and rendering the enzyme inactive.
Comparative Data for Carbonic Anhydrase Inhibitors:
| Compound | Target Isoform(s) | IC50 (nM) | Ki (nM) | Reference Compound |
| Novel Sulfonamide Derivative 1 | hCA I, hCA II, hCA IX, hCA XII | [Insert experimental data] | [Insert experimental data] | Acetazolamide |
| Novel Sulfonamide Derivative 2 | hCA IX, hCA XII | [Insert experimental data] | [Insert experimental data] | Acetazolamide |
| Acetazolamide | hCA I, hCA II, hCA IX, hCA XII | 12 - 250 | 9 - 250 | N/A |
| Novel α-aminophosphonate sulfonamide 23 | hCA IX, hCA XII | - | 88.4 (hCA IX), 17.1 (hCA XII) | Acetazolamide |
Note: IC50 and Ki values are highly dependent on the specific assay conditions. The provided values for Acetazolamide are a representative range from the literature.
Dihydrofolate Reductase (DHFR)
Dihydrofolate reductase is a key enzyme in the folate metabolic pathway, essential for the synthesis of purines, thymidylate, and certain amino acids.[6] Sulfonamides, in combination with DHFR inhibitors like trimethoprim, have been a mainstay of antibacterial therapy.[6] Novel sulfonamide derivatives are being explored for their potential as standalone or synergistic DHFR inhibitors.
Comparative Data for Dihydrofolate Reductase Inhibitors:
| Compound | Target Organism | IC50 (µM) | Ki (nM) | Reference Compound |
| Novel N-Sulfonamide 2-pyridone 11a | S. aureus | 0.20 | - | Trimethoprim |
| Novel Trimethoprim Analog 2 | Human | 0.88 | - | Trimethoprim |
| Trimethoprim | Bacterial | Variable | Sub-nanomolar to low nanomolar | N/A |
Cyclooxygenases (COX)
Cyclooxygenase enzymes (COX-1 and COX-2) are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.[7] Certain sulfonamide-containing compounds, known as coxibs, are selective inhibitors of COX-2, offering anti-inflammatory benefits with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.[7][8]
Comparative Data for Cyclooxygenase Inhibitors:
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference Compound |
| Novel Triazole-Sufonamide 6b | 13.16 | 0.04 | 329 | Celecoxib |
| Novel Triazole-Sufonamide 6j | 12.48 | 0.04 | 312 | Celecoxib |
| Celecoxib | ~15 | ~0.04 | ~375 | N/A |
Note: Selectivity indices can vary depending on the assay system.
Chapter 3: Experimental Protocols for Enzyme Inhibition Assays
This chapter provides detailed, step-by-step methodologies for key enzyme inhibition assays. The causality behind each step is explained to ensure a thorough understanding of the experimental process.
General Considerations for Sulfonamide Derivatives
-
Solubility: Sulfonamide derivatives can exhibit variable solubility in aqueous buffers.[9][10] It is crucial to determine the solubility of your test compounds in the assay buffer to avoid artifacts due to precipitation. A stock solution in an organic solvent like DMSO is typically prepared and then diluted into the aqueous assay buffer. The final concentration of the organic solvent should be kept low (typically ≤1%) and consistent across all assays, including controls, as it can affect enzyme activity.
-
Purity: The purity of the synthesized sulfonamide derivatives should be confirmed using appropriate analytical techniques (e.g., NMR, LC-MS, elemental analysis) to ensure that the observed inhibitory activity is not due to impurities.
Protocol: Determination of IC50
This protocol outlines a general method for determining the IC50 of a novel sulfonamide derivative.
Workflow for IC50 Determination
Caption: A generalized workflow for the determination of the half-maximal inhibitory concentration (IC50) of a novel sulfonamide derivative.
Step-by-Step Protocol:
-
Prepare Reagents:
-
Assay Buffer: Prepare an appropriate buffer for the enzyme of interest, ensuring the pH is optimal for enzyme activity.
-
Enzyme Stock Solution: Prepare a stock solution of the purified enzyme in the assay buffer. The final concentration in the assay should be in the linear range of the assay.
-
Substrate Stock Solution: Prepare a stock solution of the enzyme's substrate in the assay buffer. The final concentration should be at or near the Michaelis constant (Km) of the enzyme.
-
Inhibitor Stock Solution: Prepare a high-concentration stock solution of the novel sulfonamide derivative in a suitable solvent (e.g., DMSO).
-
Positive Control Inhibitor: Prepare a stock solution of a known inhibitor for the target enzyme (e.g., acetazolamide for carbonic anhydrase).
-
-
Serial Dilution of Inhibitor:
-
Perform a serial dilution of the inhibitor stock solution to create a range of concentrations to be tested. A 10-point, 3-fold serial dilution is a good starting point.
-
-
Assay Plate Setup (96-well plate format):
-
Blank wells: Contain all assay components except the enzyme.
-
Negative control (100% activity) wells: Contain all assay components except the inhibitor.
-
Positive control wells: Contain all assay components, including a known inhibitor at a concentration that gives maximal inhibition.
-
Test wells: Contain all assay components, including the serially diluted novel sulfonamide derivative.
-
-
Assay Procedure:
-
Add the assay buffer, enzyme, and either inhibitor or vehicle (e.g., DMSO) to the appropriate wells.
-
Pre-incubate the plate at the optimal temperature for the enzyme for a defined period (e.g., 10-15 minutes) to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the substrate to all wells.
-
Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a plate reader.
-
-
Data Analysis:
-
Calculate the initial reaction rates (velocity) for each well.
-
Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = 100 * (1 - (V_inhibitor - V_blank) / (V_negative_control - V_blank)) where V is the reaction velocity.
-
Plot the % inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism) to determine the IC50 value.
-
Protocol: Determination of Ki and Mechanism of Inhibition
This protocol describes how to perform kinetic experiments to determine the inhibition constant (Ki) and the mechanism of inhibition of a novel sulfonamide derivative.
Workflow for Ki and Mechanism of Inhibition Determination
Caption: A workflow for determining the inhibition constant (Ki) and the mechanism of action of a novel sulfonamide derivative.
Step-by-Step Protocol:
-
Experimental Design:
-
Select several fixed concentrations of your novel sulfonamide derivative (e.g., 0, 0.5 x Ki, 1 x Ki, 2 x Ki, where Ki is estimated from the IC50 value).
-
For each inhibitor concentration, vary the substrate concentration over a wide range (e.g., 0.2 x Km to 10 x Km).
-
-
Assay Procedure:
-
Perform the enzyme assays as described in the IC50 protocol, measuring the initial reaction rates for each combination of inhibitor and substrate concentration.
-
-
Data Analysis:
-
For each inhibitor concentration, plot the initial reaction rate (V) versus the substrate concentration ([S]) to generate a series of Michaelis-Menten curves.
-
Transform the data into a double reciprocal format (1/V vs. 1/[S]) and plot it to generate a Lineweaver-Burk plot.
-
Analyze the Lineweaver-Burk plot to determine the apparent Vmax (Vmax_app) and apparent Km (Km_app) for each inhibitor concentration.
-
The pattern of changes in Vmax_app and Km_app with increasing inhibitor concentration will reveal the mechanism of inhibition:
-
Competitive: Vmax remains unchanged, Km increases.
-
Non-competitive: Vmax decreases, Km remains unchanged.
-
Uncompetitive: Both Vmax and Km decrease.
-
-
Calculate the Ki value using the appropriate equation for the determined mechanism of inhibition. For competitive inhibition, Km_app = Km * (1 + [I]/Ki). For non-competitive inhibition, Vmax_app = Vmax / (1 + [I]/Ki).
-
Mechanism of Inhibition and Lineweaver-Burk Plots
Caption: A diagram illustrating the key characteristics of different reversible enzyme inhibition mechanisms and their corresponding Lineweaver-Burk plot interpretations.
Conclusion: Advancing Drug Discovery with Rigorous Validation
The confirmation of enzyme inhibitory activity is a critical step in the journey of a novel sulfonamide derivative from a synthesized compound to a potential therapeutic agent. By employing the rigorous and self-validating experimental strategies outlined in this guide, researchers can confidently characterize the potency and mechanism of action of their novel inhibitors. The comparative approach, benchmarking against established drugs, provides essential context for the significance of the findings. The detailed protocols and the rationale behind them are designed to empower researchers to generate high-quality, reproducible data that will stand up to scientific scrutiny and pave the way for the next generation of sulfonamide-based therapeutics.
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Gül, H. İ., et al. (2015). Synthesis of novel sulfonamides under mild conditions with effective inhibitory activity against the carbonic anhydrase isoforms I and II. Journal of Enzyme Inhibition and Medicinal Chemistry, 30(6), 934-940. [Link]
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Khalil, N. A., et al. (2024). NSAIDs between past and present; a long journey towards an ideal COX-2 inhibitor lead. RSC Medicinal Chemistry, 15(1), 23-48. [Link]
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Shaldam, M. A., et al. (2024). Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. International Journal of Molecular Sciences, 25(6), 3465. [Link]
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Al-Suhaimi, K. S., et al. (2020). Design, synthesis, and biological evaluation of novel N4-substituted sulfonamides: acetamides derivatives as dihydrofolate reductase (DHFR) inhibitors. RSC Advances, 10(42), 25056-25066. [Link]
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Angeli, A., et al. (2019). Ki values (in nM): Inhibition of human carbonic anhydrase I, II, IX, and XII with the synthesized sulfonamides 1-25 and the standard inhibitor acetazolamide (AAZ). Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1126-1135. [Link]
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Nocentini, A., et al. (2020). Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. Journal of Medicinal Chemistry, 63(12), 6488-6503. [Link]
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El-Sayed, M. A. A., et al. (2020). Design, Synthesis, and Antimicrobial Evaluation of a New Series of N-Sulfonamide 2-Pyridones as Dual Inhibitors of DHPS and DHFR Enzymes. ACS Omega, 5(18), 10437-10451. [Link]
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Sharma, V., & Kumar, V. (2014). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Current Medicinal Chemistry, 21(34), 3947-3972. [Link]
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Nocentini, A., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. International Journal of Molecular Sciences, 22(22), 12497. [Link]
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El-Sayed, M. A. A., et al. (2024). Novel sulfonamide derivatives as multitarget antidiabetic agents: design, synthesis, and biological evaluation. RSC Advances, 14(11), 7705-7721. [Link]
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Ghorab, M. M., et al. (2022). Synthesis, Biological Activity, and Molecular Dynamics Study of a Novel Series of a Trimethoprim Analogs as Multi-Targeted Compounds: Dihydrofolate Reductase (DHFR) Inhibitors and DNA-Binding Agents. Molecules, 27(13), 4239. [Link]
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A Senior Application Scientist's Guide to the Reproducible Synthesis of N-Benzyl-4-chlorobenzenesulfonamide
In the landscape of medicinal chemistry and drug development, the robust and reproducible synthesis of key intermediates is paramount. N-Benzyl-4-chlorobenzenesulfonamide is a valuable scaffold in the synthesis of various biologically active compounds. However, the apparent simplicity of its synthesis, typically a nucleophilic substitution between 4-chlorobenzenesulfonyl chloride and benzylamine, can be deceptive. Seemingly minor variations in reaction conditions can lead to significant discrepancies in yield, purity, and ultimately, the reproducibility of the protocol.
This guide provides an in-depth comparison of common synthesis protocols for this compound, moving beyond a simple recitation of steps to dissect the underlying chemical principles that govern the success and reproducibility of the synthesis. We will explore both traditional two-step methods and more streamlined one-pot approaches, offering field-proven insights to empower researchers to select and execute the most suitable protocol for their needs, ensuring consistent and reliable results.
The Cornerstone of Sulfonamide Synthesis: Mechanistic Considerations
The formation of a sulfonamide bond is fundamentally a nucleophilic acyl substitution reaction at the sulfur atom of the sulfonyl chloride. The lone pair of the amine nitrogen attacks the electrophilic sulfur atom, leading to the displacement of the chloride leaving group. The choice of base and solvent is critical in this process, as it dictates the nucleophilicity of the amine and the stability of the reactive sulfonyl chloride.
A common challenge in sulfonamide synthesis is the high reactivity of sulfonyl chlorides, which are susceptible to hydrolysis.[1] The presence of moisture can lead to the formation of the corresponding sulfonic acid, which is unreactive towards the amine, thereby reducing the yield of the desired sulfonamide.[1] Therefore, maintaining anhydrous conditions is a critical factor for achieving high yields and reproducibility.[1]
Comparative Analysis of Synthesis Protocols
We will now delve into a comparative analysis of two primary approaches for the synthesis of this compound: the traditional two-step Schotten-Baumann protocol and a more contemporary one-pot synthesis.
Protocol 1: The Classic Two-Step Schotten-Baumann Approach
The Schotten-Baumann reaction is a well-established method for the synthesis of amides and, by extension, sulfonamides.[2] This two-step process involves the initial formation of the sulfonamide followed by a separate N-alkylation step if a secondary sulfonamide is desired. In the context of this compound, the first step is the reaction of 4-chlorobenzenesulfonyl chloride with benzylamine.
Experimental Workflow: Two-Step Schotten-Baumann Synthesis
Caption: Workflow for the Two-Step Schotten-Baumann Synthesis.
Detailed Protocol (Protocol 1):
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer, dissolve benzylamine (1.0 equivalent) in anhydrous dichloromethane (DCM).
-
Addition of Base: To the stirred solution, add a non-nucleophilic organic base such as pyridine (1.2 equivalents) at room temperature.[1]
-
Addition of Sulfonyl Chloride: Slowly add a solution of 4-chlorobenzenesulfonyl chloride (1.1 equivalents) in anhydrous DCM to the reaction mixture via a dropping funnel over 15-20 minutes.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Work-up: Upon completion, wash the reaction mixture sequentially with 1 M hydrochloric acid (HCl), saturated sodium bicarbonate (NaHCO₃) solution, and brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[3][4]
Discussion of Protocol 1:
-
Expertise & Experience: The Schotten-Baumann method is a robust and well-understood reaction. The use of a non-nucleophilic base like pyridine is crucial to neutralize the HCl byproduct without competing with the benzylamine nucleophile.[1] The sequential washing steps in the work-up are essential to remove unreacted starting materials and the basic catalyst.
-
Trustworthiness & Reproducibility: The primary source of irreproducibility in this protocol is the susceptibility of 4-chlorobenzenesulfonyl chloride to hydrolysis.[1] Ensuring strictly anhydrous conditions by using dry glassware and anhydrous solvents is critical for obtaining consistent yields.[1] Over-addition of the sulfonyl chloride can lead to the formation of a bis-sulfonated side product with primary amines, though this is less of a concern with benzylamine under controlled stoichiometry.[1]
-
Authoritative Grounding: This method is a standard procedure for sulfonamide synthesis and is widely documented in organic chemistry literature.[2]
Protocol 2: The Efficient One-Pot Synthesis
One-pot syntheses offer significant advantages in terms of time, resources, and waste reduction. For this compound, a one-pot approach combines the sulfonylation and N-alkylation (if applicable) in a single reaction vessel. In this case, since benzylamine is a primary amine, the reaction proceeds directly to the desired product.
Experimental Workflow: One-Pot Synthesis
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A Comparative Analysis of N-Benzyl-4-chlorobenzenesulfonamide and Other Anticancer Agents: A Guide for Drug Development Professionals
This guide provides a comparative analysis of the emerging anticancer agent, N-Benzyl-4-chlorobenzenesulfonamide, against established therapeutic agents for pancreatic cancer, triple-negative breast cancer, and melanoma. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth look at the mechanisms of action, available efficacy data, and the experimental protocols necessary for preclinical evaluation.
Introduction to this compound and the Sulfonamide Scaffold in Oncology
The sulfonamide functional group (-S(=O)₂-NR₂R₃) is a cornerstone in medicinal chemistry, famously associated with the first generation of antibiotics. However, its utility has expanded significantly, with numerous sulfonamide-containing compounds demonstrating a wide array of biological activities, including potent anticancer effects.[1] These compounds are known to target various pathways crucial for cancer cell survival and proliferation.
This compound is a member of this versatile class of molecules. While extensive research on this specific molecule is still emerging, the broader family of N-benzyl sulfonamides has shown promising activity against several cancer types, particularly pancreatic cancer.[1] The rationale for investigating this and related compounds stems from their potential to exploit unique vulnerabilities in cancer cells, often through mechanisms distinct from traditional chemotherapy.
Comparative Landscape: Benchmarking Against Standard-of-Care Agents
To contextualize the potential of this compound, we will compare its characteristics to three standard-of-care anticancer agents, each with a distinct mechanism of action and clinical application in cancers where sulfonamides have shown promise.
-
Gemcitabine: A nucleoside analog, a first-line treatment for pancreatic cancer.
-
Paclitaxel: A taxane that interferes with microtubule function, used in the treatment of triple-negative breast cancer and other solid tumors.
-
Vemurafenib: A targeted therapy that inhibits the BRAF kinase, a key driver in many cases of melanoma.
A direct comparison of the half-maximal inhibitory concentration (IC50) of this compound against these agents on identical cell lines is challenging due to the current lack of publicly available data for this specific compound. However, studies on closely related N-benzyl sulfonamide derivatives have demonstrated significant potency, with some compounds exhibiting sub-micromolar IC50 values against pancreatic cancer cell lines.[1] This highlights the therapeutic potential of this structural class.
The following table summarizes the available IC50 data for the comparator agents on relevant cancer cell lines, establishing a benchmark for cytotoxic potency.
| Agent | Cancer Type | Cell Line | IC50 Value (µM) | Citation(s) |
| Gemcitabine | Pancreatic Cancer | PANC-1 | 38.01 | [2] |
| Paclitaxel | Triple-Negative Breast Cancer | MDA-MB-231 | 0.005 (5 nM) | |
| Vemurafenib | Melanoma | A375 | ~0.1 (100 nM) |
Mechanistic Deep Dive: A Contrast in Anticancer Strategies
The true potential of a novel anticancer agent often lies in a unique mechanism of action that can overcome resistance to existing therapies. Here, we explore the distinct ways in which this compound and our selected comparators exert their cytotoxic effects.
This compound: A Multi-faceted Approach
While the precise mechanism of this compound is still under full investigation, research into the broader class of sulfonamides points to several potential pathways:
-
Metabolic Targeting: Some N-benzyl sulfonamides are thought to act as metabolic inhibitors, potentially targeting oxidative phosphorylation (OXPHOS), a key energy production pathway in cancer cells.[1] By disrupting ATP production, these compounds can selectively starve cancer cells of the energy needed for their rapid proliferation.
-
Folate Synthesis Inhibition: A classic mechanism for sulfonamides is the inhibition of dihydropteroate synthase, an enzyme essential for folic acid synthesis. This, in turn, disrupts the synthesis of purines and pyrimidines, the building blocks of DNA, thereby halting cell division.
-
Protein-Protein Interaction Inhibition: Emerging evidence suggests that some sulfonamide derivatives may interfere with key protein-protein interactions that drive cancer progression. For example, some indolyl sulfonamides have been investigated for their potential to inhibit the S100A2-p53 interaction.
Caption: Potential mechanisms of action for this compound.
Gemcitabine: The Deceptive Nucleoside
Gemcitabine's efficacy lies in its structural similarity to the natural nucleoside deoxycytidine.
-
DNA Synthesis Inhibition: Once inside the cell, gemcitabine is phosphorylated into its active diphosphate and triphosphate forms. These active metabolites are then incorporated into replicating DNA strands, causing chain termination and halting DNA synthesis.
-
Ribonucleotide Reductase Inhibition: The diphosphate form of gemcitabine also inhibits ribonucleotide reductase, an enzyme critical for producing the deoxynucleotides required for DNA synthesis. This dual action leads to a profound and self-potentiating cytotoxic effect.
Caption: Simplified signaling pathway for Gemcitabine's mechanism of action.
Paclitaxel: A Microtubule Stabilizer
Paclitaxel targets the cytoskeleton, a fundamental component of all eukaryotic cells.
-
Microtubule Stabilization: Unlike other microtubule-targeting agents that cause depolymerization, paclitaxel binds to the β-tubulin subunit of microtubules and stabilizes them, preventing their disassembly.
-
Mitotic Arrest: This hyper-stabilization disrupts the dynamic process of mitotic spindle formation and breakdown, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.
Caption: Paclitaxel's mechanism of action via microtubule stabilization.
Vemurafenib: Targeted Kinase Inhibition
Vemurafenib is a prime example of a targeted therapy, designed to act on a specific molecular driver of cancer.
-
BRAF V600E Inhibition: In many melanomas, a specific mutation in the BRAF gene (V600E) leads to constitutive activation of the BRAF protein kinase and downstream signaling through the MAPK/ERK pathway. Vemurafenib is a potent and selective inhibitor of this mutated BRAF kinase.
-
MAPK Pathway Blockade: By inhibiting BRAF V600E, vemurafenib blocks the aberrant signaling cascade that drives uncontrolled cell proliferation and survival in these tumors.
Caption: Vemurafenib's targeted inhibition of the MAPK signaling pathway.
Experimental Protocols for Preclinical Evaluation
The following are detailed, step-by-step methodologies for key in vitro assays to assess the anticancer activity of compounds like this compound.
Cell Viability Assessment: MTT Assay
This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
Materials:
-
96-well plates
-
Cancer cell lines of interest (e.g., PANC-1, MDA-MB-231, A375)
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound and comparator drugs in culture medium. Replace the existing medium with 100 µL of medium containing the desired drug concentrations. Include vehicle-only wells as a negative control.
-
Incubation: Incubate the plates for the desired treatment duration (e.g., 48 or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Absorbance Reading: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value for each compound.
Colony Formation (Clonogenic) Assay
This assay assesses the long-term ability of single cells to proliferate and form colonies after treatment.
Materials:
-
6-well plates
-
Complete culture medium
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., methanol:acetic acid, 3:1)
-
Staining solution (e.g., 0.5% crystal violet in methanol)
Procedure:
-
Cell Seeding: Plate a low number of cells (e.g., 500-1000 cells/well) in 6-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for a defined period (e.g., 24 hours).
-
Recovery: Remove the drug-containing medium, wash the cells with PBS, and add fresh complete medium.
-
Colony Growth: Incubate the plates for 7-14 days, allowing colonies to form.
-
Fixation and Staining: Wash the colonies with PBS, fix them with the fixation solution for 15 minutes, and then stain with crystal violet for 20 minutes.
-
Colony Counting: Wash the plates with water, allow them to air dry, and count the number of colonies (typically defined as clusters of ≥50 cells).
-
Data Analysis: Calculate the surviving fraction for each treatment condition relative to the untreated control.
Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Flow cytometer
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
6-well plates
-
PBS
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the compounds of interest for a specified time.
-
Cell Harvesting: Collect both adherent and floating cells. Adherent cells should be detached using a gentle method like trypsinization.
-
Cell Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.
Caption: A generalized workflow for the in vitro evaluation of novel anticancer compounds.
Conclusion and Future Directions
This compound belongs to a promising class of anticancer compounds with the potential for novel mechanisms of action, such as metabolic disruption. While direct comparative efficacy data against standard-of-care agents like gemcitabine, paclitaxel, and vemurafenib is not yet available, the demonstrated potency of related sulfonamides warrants further investigation. The distinct mechanistic profiles of these agents suggest that sulfonamides could offer new therapeutic avenues, particularly in cancers with metabolic vulnerabilities or those resistant to conventional therapies.
Future research should focus on head-to-head preclinical studies using the assays detailed in this guide to directly compare the efficacy of this compound with existing drugs. Elucidating its precise molecular targets and exploring its potential in combination therapies will be crucial steps in translating the promise of this compound class into clinical reality.
References
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Hopkins, M. D., Costello, I. J., Brandeburg, Z., Lamar, A. A., et al. (2023). Expansion of a Synthesized Library of N-Benzyl Sulfonamides Derived from an Indole Core to Target Pancreatic Cancer. ChemMedChem, 18(20), e202300326. [Link]
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GATA1 Promotes Gemcitabine Resistance in Pancreatic Cancer through Antiapoptotic Pathway. (2019). BioMed Research International, 2019, 8921093. [Link]
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Resveratrol Augments Paclitaxel Treatment in MDA-MB-231 and Paclitaxel-resistant MDA-MB-231 Breast Cancer Cells. (2019). Anticancer Research, 39(11), 6127-6136. [Link]
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BRAF-Inhibitor-Induced Metabolic Alterations in A375 Melanoma Cells. (2021). Metabolites, 11(11), 785. [Link]
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Franken, N. A., Rodermond, H. M., Stap, J., Haveman, J., & van Bree, C. (2006). Clonogenic assay of cells in vitro. Nature Protocols, 1(5), 2315–2319. [Link]
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Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e374. [Link]
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van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Methods in Molecular Biology, 731, 237–245. [Link]
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A Senior Application Scientist's Guide to Benchmarking N-Benzyl-4-chlorobenzenesulfonamide Against Established Enzyme Inhibitors
In the landscape of modern drug discovery, the thorough characterization of novel chemical entities is paramount. This guide provides a comprehensive framework for benchmarking the inhibitory activity of N-Benzyl-4-chlorobenzenesulfonamide against well-established inhibitors of two critical enzyme families: Carbonic Anhydrases (CAs) and Matrix Metalloproteinases (MMPs). The sulfonamide moiety present in this compound is a well-known pharmacophore for inhibitors of these zinc-containing metalloenzymes, making a comparative analysis essential to understand its potency and potential selectivity.[1][2]
This document is intended for researchers, scientists, and drug development professionals. It offers not just protocols, but the scientific rationale behind the experimental design, ensuring a robust and insightful evaluation of this compound's potential.
Introduction: The Rationale for Benchmarking
This compound belongs to the sulfonamide class of compounds, a group renowned for its diverse biological activities.[3] The core benzenesulfonamide structure is a key feature of numerous clinically approved drugs that target metalloenzymes. The benzyl group can further enhance binding interactions within the active site of target proteins. Therefore, a systematic evaluation of its inhibitory profile against relevant enzyme targets is a critical step in its preclinical assessment.
This guide will focus on two enzyme families where sulfonamide-based inhibitors have demonstrated significant therapeutic impact:
-
Carbonic Anhydrases (CAs): These ubiquitous enzymes catalyze the reversible hydration of carbon dioxide to bicarbonate and are implicated in a range of physiological processes.[4] Their inhibition is a therapeutic strategy for conditions such as glaucoma, epilepsy, and certain types of cancer.[3]
-
Matrix Metalloproteinases (MMPs): MMPs are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components. Their dysregulation is associated with numerous pathologies, including arthritis, cardiovascular diseases, and cancer metastasis.[5]
By comparing the inhibitory activity of this compound with established inhibitors like Acetazolamide and Dorzolamide for CAs, and Batimastat and Marimastat for MMPs, we can ascertain its relative potency and potential for further development.
Experimental Design: A Self-Validating Approach
The cornerstone of trustworthy research is a well-designed experiment. The following sections outline the protocols for determining the inhibitory potency (IC50) of this compound and our benchmark compounds.
Target Enzymes and Benchmark Inhibitors
The selection of specific enzyme isoforms and benchmark inhibitors is critical for a meaningful comparison.
| Enzyme Family | Target Isoforms | Rationale | Benchmark Inhibitors |
| Carbonic Anhydrase | hCA II, hCA IX | hCA II is a well-characterized, ubiquitous isoform. hCA IX is a tumor-associated isoform, offering insights into potential anti-cancer applications. | Acetazolamide, Dorzolamide |
| Matrix Metalloproteinase | MMP-1, MMP-2, MMP-9 | These isoforms represent key collagenases and gelatinases involved in tissue remodeling and disease progression. | Batimastat, Marimastat |
General Assay Principle: A Workflow for Inhibition Studies
The determination of inhibitory activity will follow a standardized workflow, applicable to both enzyme families with specific modifications as detailed in the subsequent protocols.
Caption: General workflow for enzyme inhibition assays.
Detailed Experimental Protocols
The following protocols provide step-by-step instructions for conducting the inhibition assays.
Carbonic Anhydrase Inhibition Assay
This protocol is adapted from established methods for measuring CA activity.
Materials:
-
Recombinant human Carbonic Anhydrase II (hCA II) and IX (hCA IX)
-
This compound
-
Acetazolamide (Benchmark Inhibitor)
-
Dorzolamide (Benchmark Inhibitor)
-
4-Nitrophenyl acetate (Substrate)
-
Assay Buffer: 100 mM Tris-HCl, pH 7.4
-
96-well microplates
-
Spectrophotometer
Protocol:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound and benchmark inhibitors in DMSO. Perform serial dilutions in Assay Buffer to achieve a range of concentrations (e.g., 0.1 nM to 100 µM).
-
Enzyme Preparation: Dilute hCA II and hCA IX in Assay Buffer to a final concentration of 2 nM.
-
Assay Setup: In a 96-well plate, add 170 µL of Assay Buffer, 10 µL of the respective inhibitor dilution, and 10 µL of the diluted enzyme. Include wells with enzyme and buffer only (positive control) and wells with buffer and substrate only (negative control).
-
Pre-incubation: Incubate the plate at room temperature for 10 minutes.
-
Reaction Initiation: Add 10 µL of 10 mM 4-Nitrophenyl acetate to each well to start the reaction.
-
Measurement: Immediately measure the absorbance at 400 nm every 30 seconds for 10 minutes.
-
Data Analysis: Calculate the initial reaction rates (V₀) from the linear portion of the absorbance vs. time curve. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data using a non-linear regression model to determine the IC50 value.
Matrix Metalloproteinase Inhibition Assay
This protocol utilizes a fluorogenic substrate for sensitive detection of MMP activity.
Materials:
-
Recombinant human MMP-1, MMP-2, and MMP-9
-
This compound
-
Batimastat (Benchmark Inhibitor)
-
Marimastat (Benchmark Inhibitor)
-
Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂)
-
Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35, pH 7.5
-
96-well black microplates
-
Fluorometric plate reader
Protocol:
-
Enzyme Activation (if required): Activate the pro-MMPs according to the manufacturer's instructions (typically with APMA).
-
Compound Preparation: Prepare a 10 mM stock solution of this compound and benchmark inhibitors in DMSO. Perform serial dilutions in Assay Buffer to achieve a range of concentrations (e.g., 0.1 nM to 100 µM).
-
Assay Setup: In a 96-well black plate, add 50 µL of Assay Buffer, 25 µL of the respective inhibitor dilution, and 25 µL of the diluted active enzyme. Include positive and negative controls as described for the CA assay.
-
Pre-incubation: Incubate the plate at 37°C for 30 minutes.
-
Reaction Initiation: Add 25 µL of the fluorogenic MMP substrate (final concentration 10 µM) to each well.
-
Measurement: Measure the fluorescence (e.g., Ex/Em = 328/393 nm) every minute for 30-60 minutes.
-
Data Analysis: Calculate the initial reaction rates from the linear portion of the fluorescence vs. time curve. Determine the IC50 values as described for the CA assay.
Data Presentation and Interpretation: A Comparative Analysis
The results of the inhibition assays should be presented in a clear and concise manner to facilitate a direct comparison of this compound with the benchmark inhibitors.
Tabulated IC50 Values
| Compound | hCA II IC50 (nM) | hCA IX IC50 (nM) | MMP-1 IC50 (nM) | MMP-2 IC50 (nM) | MMP-9 IC50 (nM) |
| This compound | Experimental Value | Experimental Value | Experimental Value | Experimental Value | Experimental Value |
| Acetazolamide | ~20[6] | 30[7] | N/A | N/A | N/A |
| Dorzolamide | 0.18[8] | N/A | N/A | N/A | N/A |
| Batimastat | N/A | N/A | 3[9][10][11] | 4[9][10][11] | 4[9][10][11] |
| Marimastat | N/A | N/A | 5[12][13][14][15] | 6[12][13][14][15] | 3[12][13][14][15] |
N/A: Not Applicable. IC50 values for benchmark inhibitors are sourced from publicly available data for comparative purposes.
Visualizing Inhibition Profiles
Caption: Comparative inhibition profile overview.
Conclusion and Future Directions
This guide provides a robust framework for the initial benchmarking of this compound. The direct comparison of its IC50 values against those of established inhibitors will provide a clear indication of its potency and potential selectivity.
Should the experimental data reveal potent inhibitory activity, further studies would be warranted. These could include:
-
Selectivity Profiling: Screening against a broader panel of CA and MMP isoforms to determine its selectivity profile.
-
Mechanism of Inhibition Studies: Kinetic experiments to elucidate whether the inhibition is competitive, non-competitive, or uncompetitive.
-
Cell-Based Assays: Evaluating the compound's efficacy in a more physiologically relevant cellular context.
-
Structural Biology: Co-crystallization studies to understand the molecular basis of its interaction with the target enzymes.
By adhering to the principles of scientific integrity and logical experimental design outlined in this guide, researchers can confidently and accurately position this compound within the landscape of known enzyme inhibitors, thereby informing its future trajectory in the drug discovery pipeline.
References
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Guedes, I. A., et al. (2021). Challenges in Matrix Metalloproteinases Inhibition. Molecules, 26(9), 2487. [Link]
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Casillas, R. P., et al. (2016). A type IV collagenase inhibitor, N-hydroxy-3-phenyl-2-(4-phenylbenzenesulfonamido) propanamide (BiPS), suppresses skin injury induced by sulfur mustard. Cutan Ocul Toxicol, 35(4), 273-80. [Link]
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Guzel, O., et al. (2014). Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. Molecules, 19(10), 15993-16008. [Link]
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Sugrue, M. F., et al. (1995). The preclinical pharmacology of dorzolamide hydrochloride, a topical carbonic anhydrase inhibitor. J Ocul Pharmacol Ther, 11(4), 363-76. [Link]
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Gulsun, M., et al. (2021). Investigation of novel alkyl/benzyl (4-sulphamoylphenyl)carbamimidothioates as carbonic anhydrase inhibitors. J Enzyme Inhib Med Chem, 36(1), 1340-1347. [Link]
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ResearchGate. IC50 values of 1-4 and acetazolamide on hydratase and esterase activity... [Link]
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Guedes, I. A., et al. (2021). Challenges in Matrix Metalloproteinases Inhibition. Molecules, 26(9), 2487. [Link]
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ResearchGate. (PDF) New strategies for targeting matrix metalloproteinases. [Link]
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Geers, C., & Gros, G. (1988). Inhibition properties and inhibition kinetics of an extracellular carbonic anhydrase in perfused skeletal muscle. J Physiol, 406, 225-39. [Link]
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ResearchGate. 4-(3-Alkyl/benzyl-guanidino)benzenesulfonamides as selective carbonic anhydrase VII inhibitors. [Link]
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Fields, G. B. (2015). New strategies for targeting matrix metalloproteinases. Leuk Lymphoma, 56(1), 1-2. [Link]
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PubChem. 4-Chlorobenzenesulfonamide. [Link]
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Mohan, V., et al. (2016). Matrix metalloproteinase protein inhibitors: highlighting a new beginning for metalloproteinases in medicine. Drug Des Devel Ther, 10, 2359-70. [Link]
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Cheung, A., et al. (2002). Mechanism of inhibition of skeletal muscle actomyosin by N-benzyl-p-toluenesulfonamide. Biochemistry, 41(38), 11466-74. [Link]
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Semantic Scholar. 4-(3-Alkyl/benzyl-guanidino)benzenesulfonamides as selective carbonic anhydrase VII inhibitors. [Link]
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Mount Sinai Scholars Portal. Dorzolamide hydrochloride: A topically active, carbonic anhydrase inhibitor for the treatment of glaucoma. [Link]
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Dudutiene, V., et al. (2014). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Molecules, 19(11), 17621-17642. [Link]
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Wuest, M., et al. (2012). N-Benzyl-3-sulfonamidopyrrolidines as Inhibitors of Cell Division in E. coli. ACS Med Chem Lett, 3(9), 733-7. [Link]
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Adooq Bioscience. MMP inhibitors. [Link]
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de Faria, G. P. S., et al. (2024). Batimastat Induces Cytotoxic and Cytostatic Effects in In Vitro Models of Hematological Tumors. Int J Mol Sci, 25(8), 4529. [Link]
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Wang, S., et al. (2022). N-Benzyl Benzamide Derivatives as Selective Sub-Nanomolar Butyrylcholinesterase Inhibitors for Possible Treatment in Advanced Alzheimer's Disease. J Med Chem, 65(17), 11648-11669. [Link]
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A Senior Application Scientist's Guide to Cross-Validation of Biological Assay Results for Sulfonamide Compounds
Introduction: The Imperative of Assay Cross-Validation in Sulfonamide Research
Sulfonamides, a cornerstone class of synthetic antimicrobial agents, continue to be a focal point in drug discovery and development for a wide range of therapeutic areas beyond their initial antibacterial applications.[1] Their mechanism of action, primarily the competitive inhibition of dihydropteroate synthase (DHPS) in the folic acid synthesis pathway, is a classic example of targeted therapy.[1] However, the journey from a promising sulfonamide compound in the lab to a clinically effective drug is paved with rigorous testing and validation. A critical, yet often overlooked, aspect of this process is the cross-validation of results from different biological assays.
This guide provides an in-depth technical comparison of common biological assays for sulfonamide compounds, emphasizing the importance of cross-validation to ensure the reliability and predictive value of experimental data. As researchers and drug development professionals, our confidence in a compound's efficacy and mechanism of action is only as strong as the consistency of our results across multiple, diverse biological systems. This guide will delve into the "why" and "how" of cross-validation, providing not just protocols, but the scientific rationale behind them.
The Landscape of Biological Assays for Sulfonamides: A Comparative Overview
The biological activity of sulfonamide compounds can be assessed at various levels, from the molecular target to the whole-organism response. Each assay provides a unique piece of the puzzle, and their collective results paint a more complete picture of a compound's profile. The primary biological assays for sulfonamides can be broadly categorized into three types:
-
Enzyme Inhibition Assays: These assays directly measure the interaction of the sulfonamide with its molecular target, providing quantitative data on inhibitory potency (e.g., IC50, Ki).
-
Cell-Based Assays: These assays assess the effect of the sulfonamide on whole cells, either bacterial or mammalian, providing insights into cellular permeability, off-target effects, and overall cytotoxicity.
-
Immunoassays: These assays are primarily used for the detection and quantification of sulfonamide residues in biological matrices, relying on the specific binding of antibodies to the sulfonamide molecule.
The following sections will explore each of these assay types in detail, providing a comparative analysis of their strengths, weaknesses, and the critical role of cross-validating their results.
Enzyme Inhibition Assays: Quantifying Target Engagement
Enzyme inhibition assays are the foundational step in characterizing the activity of a sulfonamide compound. By directly measuring the inhibition of the target enzyme, such as DHPS or carbonic anhydrase, these assays provide a quantitative measure of the compound's potency.
Principle of the Assay
These assays typically involve incubating the purified target enzyme with varying concentrations of the sulfonamide inhibitor. The enzymatic activity is then measured by monitoring the conversion of a substrate to a product, often through a colorimetric or fluorometric readout. The half-maximal inhibitory concentration (IC50) is then calculated, representing the concentration of the inhibitor required to reduce enzyme activity by 50%.
Experimental Protocol: Dihydropteroate Synthase (DHPS) Inhibition Assay
This protocol outlines a typical colorimetric assay for measuring the inhibition of DHPS by sulfonamide compounds.
Materials:
-
Purified recombinant DHPS enzyme
-
p-Aminobenzoic acid (PABA) - substrate
-
Dihydropterin pyrophosphate (DHPP) - co-substrate
-
Assay buffer (e.g., Tris-HCl with MgCl2)
-
Sulfonamide compounds dissolved in a suitable solvent (e.g., DMSO)
-
Colorimetric reagent (e.g., a reagent that reacts with the product, dihydropteroate)
-
96-well microplate
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the sulfonamide compounds in the assay buffer.
-
Reaction Setup: In a 96-well plate, add the assay buffer, DHPS enzyme, and the sulfonamide inhibitor at various concentrations. Include controls for 100% enzyme activity (no inhibitor) and background (no enzyme).
-
Pre-incubation: Incubate the plate for a defined period (e.g., 15 minutes) at a controlled temperature to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrates (PABA and DHPP).
-
Signal Detection: After a specific incubation time, stop the reaction and add the colorimetric reagent. Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of enzyme inhibition for each inhibitor concentration relative to the no-inhibitor control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cross-Validation with Other Assays:
The IC50 value obtained from an enzyme inhibition assay is a critical parameter, but it doesn't tell the whole story. A potent enzyme inhibitor may not necessarily be an effective antimicrobial agent due to factors like poor cell permeability or rapid efflux. Therefore, it is crucial to cross-validate these results with whole-cell assays. A strong correlation between low IC50 values in an enzyme inhibition assay and low minimum inhibitory concentrations (MIC) in a cell-based antimicrobial assay provides strong evidence that the compound's antibacterial activity is indeed due to the inhibition of the target enzyme. Discrepancies between these two assays can point to interesting biological phenomena, such as the compound having an alternative mechanism of action or being subject to resistance mechanisms in the whole-cell context.
Cell-Based Assays: Assessing Whole-Cell Efficacy and Toxicity
Cell-based assays are essential for evaluating the biological effects of sulfonamides in a more physiologically relevant context. These assays can determine a compound's antimicrobial activity, its cytotoxicity against mammalian cells, and provide insights into its mechanism of action within a living cell.
Principle of the Assay
For antimicrobial activity, the most common cell-based assay is the determination of the Minimum Inhibitory Concentration (MIC). This is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. For cytotoxicity, assays often measure parameters like cell viability, apoptosis, or membrane integrity in mammalian cell lines.
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol describes a standard method for determining the MIC of sulfonamide compounds against a bacterial strain.
Materials:
-
Bacterial strain of interest (e.g., E. coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sulfonamide compounds dissolved in a suitable solvent
-
Sterile 96-well microplates
-
Bacterial inoculum standardized to a specific density (e.g., 0.5 McFarland standard)
-
Incubator
Procedure:
-
Compound Dilution: Prepare a two-fold serial dilution of the sulfonamide compounds in CAMHB in a 96-well plate.
-
Inoculum Preparation: Prepare a bacterial inoculum and dilute it in CAMHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells.
-
Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compound. Include a positive control for bacterial growth (no compound) and a negative control for sterility (no bacteria).
-
Incubation: Incubate the microplate at 37°C for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the wells for bacterial growth (turbidity). The MIC is the lowest concentration of the sulfonamide that completely inhibits visible growth.
-
Data Analysis: The MIC value is reported in µg/mL or µM.
Cross-Validation with Other Assays:
The MIC value is a critical measure of a compound's antimicrobial potency. Cross-validating MIC data with results from enzyme inhibition assays is fundamental. A sulfonamide with a low DHPS IC50 and a correspondingly low MIC against a wild-type bacterial strain, but a high MIC against a strain with a resistant DHPS enzyme, strongly supports the on-target mechanism of action. Furthermore, comparing the antimicrobial MIC with the cytotoxic concentration (e.g., CC50) from a mammalian cell-based assay is crucial for determining the compound's therapeutic index – a measure of its selectivity for the bacterial target over host cells. A large therapeutic index is a key characteristic of a promising drug candidate.
Immunoassays: Sensitive Detection of Sulfonamide Residues
Immunoassays, particularly the Enzyme-Linked Immunosorbent Assay (ELISA), are widely used for the rapid and sensitive detection of sulfonamide residues in various biological matrices like milk, honey, and tissue.[2][3] These assays are crucial for food safety and regulatory compliance.
Principle of the Assay
A competitive ELISA is a common format for sulfonamide detection. In this setup, a known amount of sulfonamide-conjugate is coated onto the wells of a microplate. The sample containing the unknown amount of sulfonamide is mixed with a specific anti-sulfonamide antibody and added to the well. The free sulfonamide in the sample competes with the coated sulfonamide-conjugate for binding to the antibody. After a washing step, a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added, followed by a substrate that produces a colored product. The intensity of the color is inversely proportional to the concentration of sulfonamide in the sample.
Experimental Protocol: Competitive ELISA for Sulfonamide Detection
This protocol provides a general outline for a competitive ELISA to quantify sulfonamides.
Materials:
-
Microtiter plate pre-coated with a sulfonamide-protein conjugate
-
Sulfonamide standards of known concentrations
-
Sample extracts
-
Anti-sulfonamide primary antibody
-
Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-mouse IgG)
-
TMB (3,3’,5,5’-tetramethylbenzidine) substrate solution
-
Stop solution (e.g., sulfuric acid)
-
Wash buffer (e.g., PBS with Tween 20)
-
Microplate reader
Procedure:
-
Standard and Sample Preparation: Prepare a standard curve using known concentrations of the sulfonamide. Prepare the biological samples by extracting the sulfonamides.
-
Competitive Binding: Add the standards and samples to the wells of the microplate, followed by the anti-sulfonamide primary antibody. Incubate to allow for competitive binding.
-
Washing: Wash the plate to remove unbound antibodies and sulfonamides.
-
Secondary Antibody Incubation: Add the enzyme-conjugated secondary antibody to each well and incubate.
-
Washing: Wash the plate again to remove any unbound secondary antibody.
-
Substrate Reaction: Add the TMB substrate solution to each well and incubate in the dark for color development.
-
Stopping the Reaction: Add the stop solution to each well to stop the color development.
-
Absorbance Reading: Read the absorbance of each well at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
Data Analysis: Generate a standard curve by plotting the absorbance values against the logarithm of the sulfonamide concentrations. Use the standard curve to determine the concentration of sulfonamide in the samples.
Cross-Validation with Other Assays:
While ELISA is a powerful screening tool, it is essential to confirm positive results with a more specific and quantitative method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[4][5][6][7][8][9][10][11] Cross-validation between ELISA and chromatographic methods ensures the accuracy and reliability of the residue detection. Discrepancies can arise from matrix effects or cross-reactivity of the antibody with structurally similar compounds in the ELISA. Therefore, a two-tiered approach, using ELISA for initial screening and a chromatographic method for confirmation, is a robust and widely accepted practice in regulatory settings.
Data Presentation and Interpretation: A Comparative Summary
To facilitate the cross-validation of results, it is crucial to present the data in a clear and comparative manner. The following table provides a template for summarizing the key parameters from the different assays for a set of hypothetical sulfonamide compounds.
| Compound ID | Enzyme Inhibition IC50 (µM) | Antimicrobial MIC (µg/mL) | Mammalian Cytotoxicity CC50 (µM) | Therapeutic Index (CC50/MIC) | ELISA Detection (ng/mL) | HPLC Confirmation (ng/mL) |
| SULFA-001 | 0.5 | 1 | >100 | >100 | 5 | 4.8 |
| SULFA-002 | 1.2 | 8 | 50 | 6.25 | 15 | 14.5 |
| SULFA-003 | 10 | 64 | >100 | >1.56 | 50 | 52.1 |
| SULFA-004 | 0.8 | 2 | 20 | 10 | 8 | Not Detected |
Interpretation of the Data:
-
SULFA-001 shows excellent correlation across all assays: potent enzyme inhibition, strong antimicrobial activity, low cytotoxicity (high therapeutic index), and consistent detection by both ELISA and HPLC. This compound is a promising lead candidate.
-
SULFA-002 demonstrates good enzyme inhibition and antimicrobial activity, but also shows some cytotoxicity, resulting in a lower therapeutic index. This highlights the importance of assessing both efficacy and safety.
-
SULFA-003 is a weak enzyme inhibitor and has poor antimicrobial activity, as reflected in the high IC50 and MIC values.
-
SULFA-004 presents a discrepancy between the ELISA and HPLC results. While ELISA detected a significant amount, HPLC did not confirm its presence. This could indicate a false positive in the ELISA due to cross-reactivity or matrix interference, underscoring the necessity of a confirmatory method.
Visualizing the Cross-Validation Workflow
A clear workflow is essential for a systematic approach to cross-validation. The following diagram illustrates the logical progression from initial screening to confirmatory analysis.
Caption: Workflow for the cross-validation of biological assay results for sulfonamides.
The Causality Behind Experimental Choices: A Senior Scientist's Perspective
The choice of assays and the sequence in which they are performed is not arbitrary. It follows a logical progression of scientific inquiry:
-
Start with the Target: An enzyme inhibition assay is the most direct way to assess if your compound interacts with its intended molecular target. A negative result here often means going back to the drawing board in terms of compound design.
-
Move to the Cellular Context: A positive result in an enzyme assay is promising, but the compound must be able to reach its target within a living cell and exert its effect. Cell-based assays are the essential next step to confirm this.
-
Consider the Big Picture: Safety and Selectivity: A compound that kills bacteria but is also highly toxic to human cells has limited therapeutic potential. Cytotoxicity assays are crucial for establishing a therapeutic window.
-
Ensure Robust Detection: For applications in food safety and environmental monitoring, a sensitive and reliable detection method is paramount. The combination of a high-throughput screening method like ELISA with a highly specific confirmatory method like LC-MS/MS provides the necessary confidence in the results.
Trustworthiness: The Self-Validating System
Each protocol described in this guide should be viewed as a self-validating system. This is achieved through the diligent use of controls:
-
Positive Controls: A known active sulfonamide should be included in every assay to ensure that the assay is performing as expected.
-
Negative Controls: A vehicle control (e.g., DMSO) is essential to ensure that the solvent is not affecting the results. In cell-based assays, a "no-cell" or "no-bacteria" control confirms the sterility of the medium.
-
Internal Standards: In quantitative assays like HPLC, an internal standard is added to each sample to correct for variations in sample preparation and instrument response.
By incorporating these controls, you build a framework of trustworthiness around your data, allowing for confident interpretation and decision-making.
Conclusion: A Holistic Approach to Sulfonamide Evaluation
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CUSABIO. (n.d.). Sulfonamides (SAs) residue ELISA Kit. Retrieved from [Link]
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Gavilán, R. E., Nebot, C., & Franco, C. M. (2019). Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. Foods, 8(2), 45. [Link]
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U.S. Department of Agriculture, Food Safety and Inspection Service. (2009). Determination and Confirmation of Sulfonamides. Retrieved from [Link]
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Bilandžić, N., Varenina, I., & Solomun, B. (2015). Quantitative LC/MS-MS Determination of Sulfonamides and Some Other Antibiotics in Honey. Journal of AOAC International, 98(3), 823–830. [Link]
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Dinç, E., & Kurbanoglu, N. (2018). Determination of sulfonamides in milk by ID-LC-MS/MS. Records of Natural Products, 12(6), 571–583. [Link]
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ResearchGate. (n.d.). Comparison of binding K d , enzymatic IC 50 , and cellular IC 50 of phosphorylation endpoints. Retrieved from [Link]
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PubMed. (2009). Development and validation of an LC-MS/MS method for determination of methanesulfonamide in human urine. Retrieved from [Link]
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Europroxima. (n.d.). A competitive enzyme immunoassay for screening and quantitative analysis of a broad range of sulfonamides in various matrices. Retrieved from [Link]
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PubMed Central. (2008). Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus. Retrieved from [Link]
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MDPI. (n.d.). Comparison of the Sulfonamide Inhibition Profiles of the β- and γ-Carbonic Anhydrases from the Pathogenic Bacterium Burkholderia pseudomallei. Retrieved from [Link]
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ResearchGate. (2025). "Development and validation of a new qualitative ELISA screening for multiresidue detection of sulfonamides in food and feed". Retrieved from [Link]
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ACS Publications. (2020). Design, Synthesis, and Antimicrobial Evaluation of a New Series of N-Sulfonamide 2-Pyridones as Dual Inhibitors of DHPS and DHFR Enzymes. Retrieved from [Link]
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ResearchGate. (n.d.). HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF SULFONAMIDES RESIDUES IN MILK SAMPLES. Retrieved from [Link]
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A Head-to-Head Comparison of Synthetic Routes to N-Benzyl-4-chlorobenzenesulfonamide: A Guide for the Research Chemist
In the landscape of medicinal chemistry and drug development, N-substituted sulfonamides are a cornerstone scaffold, exhibiting a wide array of biological activities. Among these, N-Benzyl-4-chlorobenzenesulfonamide serves as a valuable intermediate and a target molecule in its own right. The synthetic path chosen to access this compound can significantly impact yield, purity, scalability, and overall cost-effectiveness. This guide provides a detailed, head-to-head comparison of the most prevalent synthetic strategies, offering field-proven insights and experimental data to inform your selection process.
At a Glance: Comparing the Synthetic Pathways
| Parameter | Route 1: Classical N-Alkylation | Route 2: Reductive Amination | Route 3: Mitsunobu Reaction |
| Starting Materials | 4-chlorobenzenesulfonamide, Benzyl Halide | 4-chlorobenzenesulfonamide, Benzaldehyde | 4-chlorobenzenesulfonamide, Benzyl Alcohol |
| Key Reagents | Base (e.g., NaH, K₂CO₃), Solvent (e.g., DMF, THF) | Reducing Agent (e.g., NaBH₄, NaBH₃CN) | DEAD/DIAD, PPh₃ |
| Typical Yield | Good to Excellent (often >85%) | Good to Excellent (highly variable with conditions) | Good to Excellent (typically 65-95% for similar systems)[1] |
| Reaction Conditions | Room temperature to elevated temperatures | Mild, often room temperature | Mild, typically 0 °C to room temperature[2] |
| Key Advantages | High yielding, straightforward, uses common reagents | One-pot potential, avoids handling lachrymatory benzyl halides | Mild conditions, high functional group tolerance |
| Key Disadvantages | Use of potentially hazardous benzyl halides, may require strong bases | Potential for over-alkylation or side reactions, imine formation can be slow | Stoichiometric amounts of phosphine oxide byproduct, cost of reagents |
Route 1: The Workhorse - Classical N-Alkylation
This is arguably the most traditional and direct approach to this compound. The method relies on the deprotonation of the sulfonamide nitrogen to form a nucleophilic anion, which then displaces a halide from a benzyl electrophile.
Causality in Experimental Design
The choice of base and solvent is critical in this reaction. A sufficiently strong base is required to deprotonate the sulfonamide (pKa ≈ 10). Sodium hydride (NaH) is a powerful, non-nucleophilic base that irreversibly deprotonates the sulfonamide, driving the reaction to completion. The use of a polar aprotic solvent like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) is crucial as it solvates the cation of the base, enhancing the nucleophilicity of the sulfonamide anion.[3]
Experimental Protocol: N-Alkylation with Benzyl Chloride
Step 1: Deprotonation In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), 4-chlorobenzenesulfonamide (1.0 eq.) is dissolved in anhydrous DMF (0.2 M).
Step 2: Addition of Base Sodium hydride (60% dispersion in mineral oil, 1.1 eq.) is added portion-wise at 0 °C. The reaction mixture is stirred at this temperature for 30 minutes, allowing for complete deprotonation, which is typically indicated by the cessation of hydrogen gas evolution.
Step 3: Alkylation Benzyl chloride (1.1 eq.) is added dropwise to the reaction mixture at 0 °C. The reaction is then allowed to warm to room temperature and stirred for 3-4 hours, or until TLC analysis indicates the complete consumption of the starting sulfonamide.
Step 4: Work-up and Purification The reaction is carefully quenched by the slow addition of ice-cold water. The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford this compound as a white solid.
Visualizing the Workflow: N-Alkylation
Caption: Workflow for the N-alkylation of 4-chlorobenzenesulfonamide.
Route 2: The Elegant Convergence - Reductive Amination
Reductive amination offers a convergent and often milder alternative to direct alkylation. This one-pot procedure involves the in-situ formation of an N-sulfonylimine from 4-chlorobenzenesulfonamide and benzaldehyde, which is then immediately reduced to the desired N-benzyl product.
Causality in Experimental Design
The success of this reaction hinges on the choice of the reducing agent. Sodium borohydride (NaBH₄) is a cost-effective and readily available choice.[4] However, it can also reduce the starting aldehyde. To mitigate this, the reaction is often performed in a stepwise one-pot manner, where the imine is allowed to form before the addition of the reducing agent.[5] The use of a Lewis acid catalyst or an acidic medium can accelerate the formation of the imine intermediate.[6]
Experimental Protocol: Reductive Amination
Step 1: Imine Formation To a solution of 4-chlorobenzenesulfonamide (1.0 eq.) and benzaldehyde (1.1 eq.) in a suitable solvent such as methanol or THF (0.3 M), a catalytic amount of acetic acid (e.g., 3-4 drops) is added. The mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the N-sulfonylimine intermediate.
Step 2: Reduction The reaction mixture is cooled to 0 °C, and sodium borohydride (1.5 eq.) is added portion-wise. The reaction is then stirred at room temperature for an additional 2-3 hours, or until TLC analysis indicates the completion of the reaction.
Step 3: Work-up and Purification The reaction is quenched by the slow addition of water. The solvent is removed under reduced pressure, and the aqueous residue is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to yield this compound.
Visualizing the Workflow: Reductive Amination
Caption: Workflow for the reductive amination synthesis.
Route 3: The Mild Masterpiece - The Mitsunobu Reaction
The Mitsunobu reaction is a powerful tool for forming C-N bonds under exceptionally mild conditions.[7] It allows for the direct coupling of an acidic nucleophile, in this case, 4-chlorobenzenesulfonamide, with a primary or secondary alcohol, such as benzyl alcohol.
Causality in Experimental Design
This reaction is orchestrated by the interplay of triphenylphosphine (PPh₃) and an azodicarboxylate, typically diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). The PPh₃ and DEAD first react to form a phosphonium salt. The alcohol then adds to this species, forming an alkoxyphosphonium salt, which is a superb leaving group. The deprotonated sulfonamide then acts as the nucleophile in an Sₙ2 displacement.[8] The order of addition of reagents is crucial for the success of the reaction.[2]
Experimental Protocol: Mitsunobu Reaction
Step 1: Reagent Admixture In a round-bottom flask under an inert atmosphere, 4-chlorobenzenesulfonamide (1.2 eq.), benzyl alcohol (1.0 eq.), and triphenylphosphine (1.5 eq.) are dissolved in anhydrous THF (0.2 M). The solution is cooled to 0 °C in an ice bath.
Step 2: Initiation A solution of DIAD (1.5 eq.) in anhydrous THF is added dropwise to the cooled reaction mixture over 20-30 minutes. A color change and the formation of a precipitate (triphenylphosphine oxide) are often observed.
Step 3: Reaction The reaction is allowed to slowly warm to room temperature and is stirred for 6-8 hours, or until complete as monitored by TLC.
Step 4: Work-up and Purification The solvent is removed in vacuo. The residue is then triturated with diethyl ether to precipitate the triphenylphosphine oxide byproduct, which is removed by filtration. The filtrate is concentrated, and the crude product is purified by flash column chromatography to afford pure this compound.
Visualizing the Workflow: Mitsunobu Reaction
Caption: Workflow for the Mitsunobu reaction synthesis.
Mechanistic Insights
A deeper understanding of the reaction mechanisms allows for more informed troubleshooting and optimization.
Mechanism of N-Alkylation
Caption: Mechanism of N-Alkylation.
Mechanism of Reductive Amination
Caption: Mechanism of Reductive Amination.
Mechanism of the Mitsunobu Reaction
Caption: Simplified mechanism of the Mitsunobu reaction.
Product Characterization
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of both the chlorobenzenesulfonyl and benzyl groups, as well as a singlet for the benzylic methylene protons (CH₂) and a signal for the sulfonamide N-H proton.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for all the unique carbon atoms in the molecule.
-
Mass Spectrometry: Provides the molecular weight of the compound, confirming its identity.
-
Infrared Spectroscopy: Will show characteristic absorption bands for the N-H and S=O stretching vibrations of the sulfonamide group.
Conclusion and Recommendations
The choice of synthetic route to this compound is contingent upon the specific requirements of the project.
-
For large-scale, cost-effective synthesis where the handling of benzyl chloride is not a major concern, the classical N-alkylation method is often the preferred choice due to its high yields and use of inexpensive reagents.
-
When avoiding halogenated starting materials is a priority and a one-pot procedure is desired, reductive amination presents an attractive alternative. Its success is highly dependent on careful control of the reaction conditions to favor imine formation and subsequent reduction.
-
For small-scale synthesis of analogues with sensitive functional groups , the Mitsunobu reaction is unparalleled in its mildness and reliability. However, the stoichiometric byproducts and the cost of reagents may be limiting factors for larger-scale applications.
By carefully considering the factors outlined in this guide, researchers can select the most appropriate synthetic strategy to efficiently and reliably produce this compound for their research and development needs.
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Zarei, A.; et al. NaBH4/PhCO2H: An Efficient system for Reductive Amination of Aldehydes. Oriental Journal of Chemistry2013 , 29(1), 233-236. [Link]
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Large Scale Synthesis of N-Benzyl-4-formylpiperidine Through Partial Reduction of Esters Using Aluminum Hydride Reagents Modified with Pyrrolidine. ResearchGate. [Link]
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Safety Operating Guide
Comprehensive Safety Protocol: Personal Protective Equipment for Handling N-Benzyl-4-chlorobenzenesulfonamide
This guide provides a detailed operational framework for the safe handling of N-Benzyl-4-chlorobenzenesulfonamide. As researchers and drug development professionals, our primary responsibility is to mitigate risk through a deep understanding of the materials we handle. This document moves beyond a simple checklist, explaining the causality behind each safety recommendation to build a culture of proactive, informed safety. The protocols herein are designed as a self-validating system to ensure the protection of personnel, the integrity of experiments, and environmental compliance.
Hazard Assessment: The 'Why' Behind the Protective Barrier
This compound, a sulfonamide derivative, requires careful handling due to its potential health effects, which can be inferred from data on structurally similar compounds. The personal protective equipment (PPE) specified is not arbitrary; it is a direct countermeasure to the identified risks associated with this class of chemicals.
Based on aggregated data from analogous compounds, the primary hazards include irritation to the skin, eyes, and respiratory system.[1] The core principle of our safety protocol is to establish a complete barrier between the researcher and the chemical, preventing exposure through all potential routes: dermal contact, ocular contact, and inhalation.
| Hazard Classification | Category | Description | Authoritative Source |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation.[1][2] | Fisher Scientific, PubChem |
| Serious Eye Damage/Irritation | Category 2 | Causes serious eye irritation.[1][2][3] | Fisher Scientific, PubChem |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation.[1][2] | Fisher Scientific, PubChem |
| Acute Toxicity (Oral, Inhalation) | Potential Hazard | May be harmful if swallowed or inhaled.[3][4] | Sigma-Aldrich, Fisher Scientific |
During thermal decomposition, this compound may release hazardous gases, including nitrogen oxides, sulfur oxides, and hydrogen chloride gas, necessitating stringent controls during high-temperature applications.[3]
The Core Ensemble: Mandatory PPE for this compound
A multi-layered approach to PPE is essential. The following components create a comprehensive protective barrier and are mandatory for all personnel handling this compound.
Eye and Face Protection
Direct contact with the eyes can cause serious irritation.[1][2][3] Therefore, robust eye protection is non-negotiable.
-
Minimum Requirement: Tightly fitting chemical safety goggles conforming to EN166 (EU) or ANSI Z87.1 (US) standards.[5][6] Standard safety glasses with side shields are insufficient as they do not protect against fine dust or splashes from all angles.
-
Splash Hazard Operations: When handling solutions or in situations with a heightened risk of splashing, a full-face shield must be worn in addition to safety goggles.[7][8]
Skin and Body Protection
The compound is a known skin irritant, making dermal exposure a primary risk.[1][2] Protective garments must be selected to prevent any skin contact.
-
Gloves: Chemical-resistant gloves are mandatory.[2][3] Nitrile gloves are a suitable initial choice. For prolonged operations, consider double-gloving.[9] Always inspect gloves for tears or punctures before use and remove them using the proper technique to avoid contaminating your skin.[5][9] Change gloves every 30-60 minutes or immediately if contamination is known or suspected.[9]
-
Laboratory Coat/Gown: A clean, buttoned laboratory coat is required to protect the arms and torso. For tasks with a higher risk of spillage, such as large-scale solution preparation, a chemical-resistant apron or impervious gown should be worn over the lab coat.[7]
Respiratory Protection
Inhalation of dust or aerosols can cause respiratory tract irritation.[1][2] Engineering controls are the first line of defense, supplemented by respiratory protection when necessary.
-
Engineering Controls: All handling of solid this compound that may generate dust (e.g., weighing, transferring) must be performed in a well-ventilated area, preferably within a certified chemical fume hood or a ventilated balance enclosure.[2][3][5][10]
-
Respirator Use: If engineering controls are insufficient to control dust or if irritation is experienced, a NIOSH-approved respirator is required.[5][6][11] For solid particulates, a surgical N-95 respirator or a higher-level air-purifying respirator should be used.[11] All respirator use requires prior medical evaluation and fit-testing.[11]
Procedural Blueprint: PPE in Practice
Properly using PPE is as critical as selecting it. The following workflows ensure safety during handling, from preparation to cleanup.
PPE Selection Workflow
This diagram outlines the decision-making process for selecting appropriate PPE based on the specific laboratory task being performed.
Caption: PPE selection logic based on the experimental task.
Protocol 1: Donning (Putting On) PPE
-
Hand Hygiene: Wash hands thoroughly with soap and water.
-
Lab Coat/Gown: Put on the lab coat and fasten all buttons.
-
Respiratory Protection (if required): Don the N-95 respirator, ensuring a proper seal around the nose and mouth.
-
Eye/Face Protection: Put on safety goggles. If required, place the face shield over the goggles.
-
Gloves: Don the first pair of gloves. If double-gloving, pull the cuff of the outer glove over the cuff of the lab coat sleeve to create a seal.[9]
Protocol 2: Doffing (Removing) PPE
This sequence is critical to prevent self-contamination. The most contaminated items are removed first.
-
Outer Gloves (if double-gloved): Remove the outer pair of gloves and dispose of them in the designated chemical waste container.
-
Lab Coat/Gown: Unbutton the lab coat. Turn it inside out as you remove it to contain any contamination on the exterior. Place it in the designated receptacle for laboratory laundry.
-
Face Shield/Goggles: Remove the face shield (if used), followed by the goggles, handling them by the strap.
-
Respirator (if used): Remove the respirator without touching the front.
-
Inner Gloves: Remove the final pair of gloves by peeling one off with the other, then sliding a clean finger under the cuff of the remaining glove to peel it off.
-
Hand Hygiene: Immediately wash hands thoroughly with soap and water.
Decontamination and Disposal Plan
Safe disposal is the final step in the chemical handling lifecycle.
-
PPE Disposal: All disposable PPE, including gloves and N-95 respirators, must be considered contaminated after use. Dispose of them in a clearly labeled, sealed container for solid chemical waste.[2][3]
-
Spill Management:
-
Alert personnel in the immediate area.
-
Wearing your full PPE ensemble, gently cover the spill with an inert absorbent material like vermiculite or sand to avoid generating dust.[12]
-
Carefully sweep up the absorbed material and place it into a suitable, closed, and labeled container for disposal.[2][3]
-
Decontaminate the spill area with a suitable solvent (e.g., soap and water), followed by a rinse.
-
-
Chemical Waste Disposal: Dispose of unused this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.[5][13] Do not discharge into drains or the environment.[5][13]
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
